Product packaging for Amino-PEG8-Amine(Cat. No.:)

Amino-PEG8-Amine

Numéro de catalogue: B605471
Poids moléculaire: 412.5 g/mol
Clé InChI: QNNWDQWXZAXENQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Amino-PEG8-Amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40N2O8 B605471 Amino-PEG8-Amine

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNWDQWXZAXENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG8-Amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amino-PEG8-Amine is a bifunctional, hydrophilic linker molecule increasingly employed in biomedical research and drug development. Comprising a central core of eight polyethylene glycol (PEG) units flanked by terminal primary amine groups, this molecule offers a versatile platform for bioconjugation, the covalent linking of two or more molecules. Its PEG backbone imparts enhanced solubility and biocompatibility to the resulting conjugates, making it a valuable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.

Core Properties and Specifications

This compound is a well-defined, monodisperse compound, ensuring batch-to-batch consistency in experimental setups. The terminal amine groups are reactive towards a variety of functional groups, including carboxylic acids and activated esters, facilitating a broad range of conjugation strategies.

PropertyValue
Chemical Formula C18H40N2O8
Molecular Weight 412.52 g/mol
CAS Number 82209-36-7
Synonyms 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine, NH2-PEG8-NH2
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C, keep in a dry and dark place. For long-term storage, -80°C is recommended.[1][2]
Hazard Identification Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[3]

Applications in Drug Development and Research

The unique properties of this compound make it a valuable component in several cutting-edge areas of therapeutic and diagnostic development.

Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, this compound can be used as a flexible linker to attach a potent cytotoxic drug to a monoclonal antibody. The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile and reduced aggregation.[4] The bifunctional nature of the linker allows for a two-step conjugation process, providing greater control over the final ADC structure.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is a commonly used linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker physically separates the target-binding and E3 ligase-binding moieties, and its length and flexibility are critical for the formation of a stable and productive ternary complex.

Bioconjugation and Surface Modification

The terminal amine groups of this compound readily react with carboxylic acids and N-hydroxysuccinimide (NHS) esters, making it a versatile tool for general bioconjugation. This includes the labeling of proteins with fluorescent dyes or other reporter molecules, as well as the functionalization of surfaces such as nanoparticles and microarrays for diagnostic and research applications.

Experimental Protocols

The following are generalized protocols for common conjugation reactions involving this compound. Researchers should optimize these protocols based on the specific properties of their molecules of interest.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol describes the activation of a carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with one of the primary amines of this compound.

Materials:

  • Molecule with a terminal carboxylic acid

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

    • Dissolve this compound in Conjugation Buffer. The concentration will depend on the scale of the reaction.

  • Activation of Carboxylic Acid:

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in cold, anhydrous DMF or DMSO to a concentration of approximately 50 mM immediately before use.

    • Add a 5- to 10-fold molar excess of the EDC and NHS solutions to the carboxylic acid-containing molecule solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution. The molar ratio of the activated molecule to this compound should be optimized, but a starting point of 1:1 to 1:5 can be used to favor mono-conjugation.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and unreacted starting materials.

  • Characterization:

    • Characterize the final conjugate using techniques such as mass spectrometry (MS) and HPLC to confirm successful conjugation and assess purity.

Protocol 2: Conjugation of this compound to an NHS Ester-Containing Molecule

This protocol describes the direct reaction of an amine-reactive NHS ester with one of the primary amines of this compound.

Materials:

  • Molecule with a terminal NHS ester

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Preparation of Reactants:

    • Equilibrate the NHS ester-containing molecule to room temperature before opening the vial to prevent moisture condensation.

    • Dissolve the NHS ester in anhydrous DMF or DMSO immediately before use to a stock concentration (e.g., 10 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

    • Dissolve this compound in the Conjugation Buffer to the desired concentration.

  • Conjugation Reaction:

    • Add the dissolved NHS ester solution to the this compound solution. The molar ratio should be optimized to achieve the desired degree of labeling. For mono-substitution, a starting molar excess of the NHS ester (e.g., 1.1 to 2 equivalents) can be used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by LC-MS.

  • Quenching the Reaction:

    • Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using methods such as mass spectrometry, NMR, and HPLC.

Visualizing Workflows with this compound

The following diagrams illustrate the role of this compound in key drug development workflows.

PROTAC_synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand with Reactive Group Step1 Step 1: Conjugate POI Ligand to one end of PEG8 linker POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand with Reactive Group Step2 Step 2: Conjugate E3 Ligase Ligand to the other end of PEG8 linker E3_Ligand->Step2 PEG8_Amine This compound PEG8_Amine->Step1 Step1->Step2 PROTAC PROTAC Molecule Step2->PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC molecule using this compound as a linker.

ADC_synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Antibody Monoclonal Antibody Step2 Step 2: Conjugate Drug-Linker to Antibody Antibody->Step2 Drug Cytotoxic Drug with Reactive Group Step1 Step 1: Conjugate Drug to one end of PEG8 linker Drug->Step1 PEG8_Amine This compound PEG8_Amine->Step1 Intermediate Drug-Linker Conjugate Step1->Intermediate Intermediate->Step2 ADC Antibody-Drug Conjugate Step2->ADC PROTAC_MoA PROTAC PROTAC Molecule (with PEG8 linker) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination recruits Proteasome 26S Proteasome Ubiquitination->Proteasome marked for Degradation POI Degradation Proteasome->Degradation

References

An In-depth Technical Guide to Amino-PEG8-Amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG8-Amine is a discrete polyethylene glycol (dPEG®) linker characterized by a chain of eight ethylene glycol units flanked by primary amine groups at both ends. This homobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology due to its well-defined structure, water solubility, and biocompatibility. The precise length of the PEG spacer allows for controlled modifications of molecules, enhancing their pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Core Structure and Physicochemical Properties

This compound, with the chemical name 1,26-Diamino-3,6,9,12,15,18,21,24-octaoxahexacosane, is a monodisperse compound, ensuring batch-to-batch consistency in conjugation reactions. The presence of the hydrophilic PEG chain imparts excellent water solubility to both the linker and the resulting conjugates, often mitigating aggregation issues associated with hydrophobic molecules.[1] The terminal primary amine groups are highly reactive towards various functional groups, enabling a wide range of bioconjugation strategies.[2]

Structural and Physical Data
PropertyValueReference
Chemical Formula C18H40N2O8[3]
Molecular Weight 412.5 g/mol [3]
CAS Number 82209-36-7[3]
Appearance Colorless to light yellow liquid/oil
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM
Storage -20°C, protect from light and moisture

Applications in Bioconjugation and Drug Delivery

The bifunctional nature of this compound makes it an ideal crosslinking agent and spacer in various biomedical applications.

Protein and Antibody Modification

The primary amine groups of this compound can be readily conjugated to proteins and antibodies to enhance their solubility, stability, and pharmacokinetic profiles. This process, known as PEGylation, can also reduce the immunogenicity of therapeutic proteins.

Nanoparticle Functionalization

This compound is utilized for the surface modification of nanoparticles, such as gold nanoparticles or liposomes. The PEG linker creates a hydrophilic shell, providing a "stealth" effect that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. The terminal amines can also serve as attachment points for targeting ligands.

PROTAC Linker

In the field of targeted protein degradation, this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker's length and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and achieving efficient degradation.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

General Protocol for Conjugation to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the two-step process of activating a carboxylated molecule with EDC and NHS, followed by reaction with this compound.

Materials:

  • Carboxylated molecule (e.g., protein, nanoparticle)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylated molecule in Activation Buffer.

    • Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

    • Dissolve this compound in Coupling Buffer.

  • Activation of Carboxyl Groups:

    • Add a 5 to 10-fold molar excess of EDC and NHS to the carboxylated molecule solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately add a 10 to 50-fold molar excess of the this compound solution to the activated molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes.

    • Purify the conjugate using a desalting column or dialysis to remove excess reagents.

Quantitative Analysis: The success of the conjugation can be quantified by various methods such as SDS-PAGE analysis (for proteins), which will show a shift in molecular weight, or by mass spectrometry. The number of free amines before and after conjugation can be determined using assays like the ninhydrin or TNBSA assay.

ParameterTypical Value/Range
Molar Ratio (Carboxyl:EDC:NHS) 1:5:5 to 1:10:10
Molar Ratio (Activated Molecule:this compound) 1:10 to 1:50
Reaction Time (Activation) 15-30 minutes
Reaction Time (Conjugation) 2-4 hours at RT or overnight at 4°C
Typical Conjugation Efficiency 40-70% (highly dependent on substrate)
General Protocol for Reaction with an NHS-Ester Activated Molecule

This protocol outlines the direct reaction of this compound with a molecule pre-activated with an N-hydroxysuccinimide ester.

Materials:

  • NHS-ester activated molecule

  • This compound

  • Reaction Buffer: Amine-free buffer such as PBS, HEPES, or borate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

    • Dissolve the protein or other molecule to be conjugated in the Reaction Buffer.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the NHS-ester activated molecule stock solution to the this compound solution. Ensure the final concentration of the organic solvent is less than 10%.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Purify the conjugate using a desalting column or dialysis.

Quantitative Analysis: Characterization of the conjugate can be performed using HPLC, mass spectrometry, or SDS-PAGE to confirm the covalent attachment and assess purity.

ParameterTypical Value/Range
Molar Ratio (NHS-ester:this compound) 10:1 to 20:1
Reaction pH 7.2 - 8.5
Reaction Time 30-60 minutes at RT or 2 hours on ice
Typical Yield 50-80% (highly dependent on substrate)

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_Cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds to POI warhead PROTAC PROTAC (this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release & Recycle Ub Ubiquitin Ub->Ternary E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Bioconjugation_Workflow Start Start: Antibody & Carboxylated Small Molecule Activate 1. Activate Carboxyl Groups (EDC/NHS) Start->Activate Add_Linker 2. Add this compound (Crosslinking) Activate->Add_Linker Conjugate 3. Conjugate Activated Linker to Antibody Amines (pH 7.2-8.5) Add_Linker->Conjugate Quench 4. Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify 5. Purify Conjugate (e.g., Size Exclusion Chromatography) Quench->Purify Characterize 6. Characterize Conjugate (SDS-PAGE, Mass Spec, HPLC) Purify->Characterize End End: Purified Antibody-PEG8-Small Molecule Conjugate Characterize->End Nanoparticle_Modification cluster_Modification Surface Modification Process NP {Amine-Functionalized Nanoparticle | + Positively Charged Surface - Prone to Opsonization} Reaction EDC/NHS Coupling or NHS-Ester Reaction NP->Reaction Surface Amines Linker This compound + Hydrophilic Spacer + Bifunctional Amines Linker->Reaction Modified_NP {PEGylated Nanoparticle | + Stealth Properties + Reduced Aggregation + Biocompatible + Available Amine for Further Conjugation} Reaction->Modified_NP Covalent Linkage

References

An In-depth Technical Guide to Amino-PEG8-Amine: Synthesis and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG8-Amine is a homobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its structure, featuring a hydrophilic eight-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, imparts desirable physicochemical properties to conjugated molecules. This guide provides a comprehensive overview of the synthesis of this compound, its mechanism of action in various applications, and detailed experimental protocols.

Physicochemical Properties

This compound is a versatile linker with properties that make it well-suited for a range of bioconjugation applications.[1][2]

PropertyValueReference(s)
Molecular Formula C18H40N2O8[1]
Molecular Weight 412.52 g/mol [1]
CAS Number 82209-36-7[3]
Appearance Colorless to light yellow liquid
Purity Typically ≥95%
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C for long-term storage

Synthesis of this compound

The synthesis of this compound typically starts from octaethylene glycol, a commercially available starting material. The hydroxyl end groups of the PEG chain are converted to primary amines through a multi-step process. Two common synthetic routes are outlined below.

Route 1: Two-Step Synthesis via Tosylation and Amination

This is a widely used method for the conversion of polyethylene glycol diols to their corresponding diamines.

Workflow for the Synthesis of this compound via Tosylation and Amination

cluster_0 Step 1: Tosylation cluster_1 Step 2: Amination Octaethylene Glycol Octaethylene Glycol PEG8-ditosylate PEG8-ditosylate Octaethylene Glycol->PEG8-ditosylate Tosyl Chloride, Base Tosyl Chloride Tosyl Chloride Base (e.g., Pyridine) Base (e.g., Pyridine) PEG8-ditosylate_ref PEG8-ditosylate Ammonia or Phthalimide (Gabriel Synthesis) Ammonia or Phthalimide (Gabriel Synthesis) This compound This compound PEG8-ditosylate_ref->this compound Amination

Caption: Synthetic workflow for this compound via tosylation and amination.

Route 2: Three-Step Synthesis via Mesylation, Azidation, and Reduction

This alternative route offers high yields and quantitative conversion of the terminal hydroxyl groups to amines.

Workflow for the Synthesis of this compound via Mesylation, Azidation, and Reduction

cluster_0 Step 1: Mesylation cluster_1 Step 2: Azidation cluster_2 Step 3: Reduction Octaethylene Glycol Octaethylene Glycol PEG8-dimesylate PEG8-dimesylate Octaethylene Glycol->PEG8-dimesylate Methanesulfonyl Chloride, Base Methanesulfonyl Chloride Methanesulfonyl Chloride Base (e.g., Triethylamine) Base (e.g., Triethylamine) PEG8-dimesylate_ref PEG8-dimesylate Sodium Azide Sodium Azide PEG8-diazide PEG8-diazide PEG8-diazide_ref PEG8-diazide PEG8-dimesylate_ref->PEG8-diazide Sodium Azide Reducing Agent (e.g., Zn/NH4Cl) Reducing Agent (e.g., Zn/NH4Cl) This compound This compound PEG8-diazide_ref->this compound Reduction

Caption: Synthetic workflow for this compound via mesylation, azidation, and reduction.

ParameterRoute 1: Tosylation/AminationRoute 2: Mesylation/Azidation/ReductionReference(s)
Starting Material Octaethylene glycolOctaethylene glycol
Key Reagents Tosyl chloride, Ammonia/PhthalimideMethanesulfonyl chloride, Sodium azide, Zinc powder, Ammonium chloride
Typical Yield 60-88%82-99%
Purity >95%>99% (by NMR)

Mechanism of Action

The utility of this compound stems from the reactivity of its terminal primary amine groups, which can readily participate in nucleophilic substitution or addition reactions to form stable covalent bonds.

Bioconjugation

In bioconjugation, this compound serves as a hydrophilic spacer to link two molecules of interest, such as a protein and a small molecule drug. The amine groups can react with various functional groups, most commonly activated esters (e.g., NHS esters) and carboxylic acids.

Mechanism of Amide Bond Formation with an NHS Ester

This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate Nucleophilic Attack NHS_Ester Molecule-NHS Ester NHS_Ester->Intermediate Conjugate Molecule-PEG8-Amine Conjugate Intermediate->Conjugate Elimination NHS N-Hydroxysuccinimide Intermediate->NHS Leaving Group

Caption: Reaction of this compound with an NHS ester.

PROTACs (Proteolysis Targeting Chimeras)

This compound is a commonly employed linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker connects the target protein-binding ligand to the E3 ligase-binding ligand.

Mechanism of Action of a PROTAC with an this compound Linker

Target_Protein Target Protein Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: PROTAC mechanism of action.

Experimental Protocols

Synthesis of this compound from Octaethylene Glycol (via Tosylation and Amination)

This protocol is a representative procedure and may require optimization based on specific laboratory conditions.

Materials:

  • Octaethylene glycol

  • Tosyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ammonia (in methanol, 7N)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Tosylation:

    • Dissolve octaethylene glycol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine (2.2 equivalents) followed by the dropwise addition of tosyl chloride (2.2 equivalents) dissolved in anhydrous DCM.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PEG8-ditosylate.

    • Purify the product by flash column chromatography on silica gel.

  • Amination:

    • Dissolve the purified PEG8-ditosylate (1 equivalent) in a 7N solution of ammonia in methanol.

    • Transfer the solution to a sealed pressure vessel and heat at 70°C for 48 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding an excess of cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum to yield this compound.

ParameterValue/Condition
Reactant Ratios PEG-diol:Tosyl Chloride:Pyridine = 1:2.2:2.2
Reaction Time Tosylation: ~16 hours; Amination: 48 hours
Reaction Temperature Tosylation: 0°C to RT; Amination: 70°C
Purification Flash column chromatography (silica gel)
General Protocol for Protein Conjugation using this compound and an NHS Ester Crosslinker

This protocol describes the conjugation of a protein to a small molecule via an NHS ester-containing crosslinker, using this compound as a spacer.

Materials:

  • Protein to be conjugated

  • This compound

  • NHS ester-containing crosslinker (e.g., NHS-ester of a small molecule drug)

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Reaction Setup:

    • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • Dissolve the NHS ester crosslinker and this compound in a suitable anhydrous solvent (e.g., DMSO or DMF) to prepare stock solutions.

  • Conjugation:

    • Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Add the NHS ester crosslinker stock solution to the reaction mixture at a desired molar excess over the protein.

    • Incubate for an additional 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

ParameterValue/Condition
Protein Concentration 1-10 mg/mL
Molar Excess (Linker:Protein) 10-50 fold
Reaction pH 7.2-8.0
Reaction Time 1.5-3 hours total
Quenching 1 M Tris-HCl, pH 8.0

Conclusion

This compound is a valuable and versatile tool for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and reactive terminal amine groups enable the straightforward synthesis of a wide range of bioconjugates and complex molecules like PROTACs. Understanding the principles of its synthesis and mechanism of action is crucial for its effective application in the development of novel therapeutics and research reagents. The protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental settings.

References

A Technical Guide to Amino-PEG8-Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Amino-PEG8-Amine, a versatile bifunctional linker, and its critical role in modern bioconjugation. We will explore its chemical properties, primary applications, and detailed protocols for its use in creating advanced biomolecular constructs.

Introduction to this compound

This compound (3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine) is a homobifunctional crosslinker characterized by a discrete-length polyethylene glycol (PEG) chain of eight ethylene glycol units, flanked by a primary amine group at each terminus.[1][2] The PEG backbone imparts high water solubility and biocompatibility to the linker, which in turn can enhance the solubility and stability of the resulting bioconjugate.[3][4] This hydrophilic spacer minimizes immunogenicity and can protect conjugated molecules from enzymatic degradation.[4]

The terminal primary amine groups (–NH2) are highly versatile reactive handles. They readily react with a variety of functional groups, most commonly activated N-hydroxysuccinimide (NHS) esters and carboxylic acids (in the presence of a coupling agent), to form stable amide bonds. This reactivity makes this compound an ideal tool for crosslinking proteins, labeling biomolecules, and as a foundational building block in complex drug delivery systems.

Key Properties:

  • Structure: A flexible, hydrophilic 8-unit PEG chain.

  • Functionality: Two terminal primary amine groups.

  • Reactivity: Forms stable amide bonds with carboxylic acids and their activated esters.

  • Solubility: Soluble in water and many common organic solvents like DMSO and DMF.

cluster_amine1 Amine Group 1 cluster_peg PEG Spacer (8 Units) cluster_amine2 Amine Group 2 N1 NH₂ PEG_chain -(CH₂CH₂O)₈- N1->PEG_chain N2 NH₂ PEG_chain->N2

Structure of this compound.

Core Applications in Bioconjugation

The unique properties of this compound make it a valuable component in several cutting-edge areas of drug development and research.

This compound is frequently used as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein via the proteasome.

The PEG8 linker provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex—a critical step for efficient protein degradation. Its hydrophilic nature also helps to overcome the solubility challenges often associated with these complex, high-molecular-weight molecules.

Role of a PEG8 linker in PROTAC-mediated ternary complex formation.

In the field of ADCs, linkers are essential for attaching a potent cytotoxic payload to a monoclonal antibody. While this compound is a homobifunctional linker, its derivatives are central to ADC construction. For instance, a heterobifunctional version, such as NHS-PEG8-Maleimide, allows for sequential conjugation—the NHS ester reacts with antibody lysine residues (amines), and the maleimide reacts with payload thiol groups. The PEG8 spacer improves the ADC's pharmacokinetic profile by enhancing solubility and stability.

The amine groups of this compound can be used to functionalize the surfaces of nanoparticles or other materials. This PEGylation process creates a hydrophilic layer that reduces non-specific protein absorption, prevents aggregation, and improves biocompatibility for in vivo applications. One amine can anchor to the surface, while the other remains free for further conjugation of targeting ligands, drugs, or imaging agents.

Quantitative Data and Linker Properties

The choice of linker length is a critical parameter in bioconjugate design. The 8-unit PEG chain provides a balance of flexibility and defined spatial separation. The table below summarizes key physicochemical properties.

PropertyValueReference
Chemical Formula C18H40N2O8
Molecular Weight 412.52 g/mol
CAS Number 82209-36-7
Purity Typically >95%
Appearance Colorless to light yellow liquid
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, protect from light

Experimental Protocols

This section provides a detailed methodology for a common bioconjugation reaction using an amine-reactive PEG linker, illustrating the principles applicable to this compound derivatives.

This protocol describes the labeling of a protein's primary amines (e.g., lysine residues) using a molecule pre-functionalized with an NHS ester, a common reaction partner for the amine groups on this compound.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive PEG reagent (e.g., NHS-PEG-Payload)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Crucially, this buffer must be free of primary amines like Tris.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Anhydrous organic solvent (e.g., DMF or DMSO) for dissolving the PEG reagent.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free Reaction Buffer to a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • PEG Reagent Preparation:

    • Equilibrate the vial of the NHS-Ester-PEG reagent to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved PEG reagent to the protein solution. A starting point is often a 10- to 20-fold molar excess over the protein. The optimal ratio must be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted NHS-Ester-PEG reagent, add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG reagent and byproducts using SEC or dialysis.

    • For SEC, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions corresponding to the high-molecular-weight protein conjugate.

    • For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against the storage buffer with several buffer changes.

  • Analysis and Storage:

    • Characterize the final conjugate using SDS-PAGE (to observe the molecular weight shift) and UV-Vis spectroscopy or HPLC to determine the degree of labeling (DOL).

    • Store the purified conjugate under conditions optimal for the unmodified protein, typically at 4°C or frozen at -80°C.

start Start: Protein & NHS-PEG Reagent prep_protein 1. Prepare Protein (1-10 mg/mL in amine-free buffer) start->prep_protein prep_peg 2. Prepare NHS-PEG Reagent (Dissolve in anhydrous DMSO/DMF) start->prep_peg conjugate 3. Conjugation Reaction (Add PEG reagent to protein, pH 7.2-8.0) prep_protein->conjugate prep_peg->conjugate quench 4. Quench Reaction (Add Tris or Glycine buffer) conjugate->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) quench->purify analyze 6. Analyze & Store (SDS-PAGE, HPLC, -80°C) purify->analyze end End: Purified Bioconjugate analyze->end

Experimental workflow for protein conjugation with an NHS-PEG linker.

References

Amino-PEG8-Amine: A Versatile Bifunctional Crosslinker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and advanced drug delivery systems, the role of crosslinkers is paramount. These molecular bridges are fundamental in the construction of complex bioconjugates, enabling the precise linkage of different molecules to achieve synergistic effects. Among the diverse array of crosslinking agents, Amino-PEG8-Amine has emerged as a particularly valuable tool. This bifunctional linker, characterized by a hydrophilic eight-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups, offers a unique combination of properties that make it highly suitable for a range of applications, from antibody-drug conjugates (ADCs) to nanoparticle functionalization and the development of proteolysis-targeting chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and detailed experimental protocols for its application in key areas of drug development. Furthermore, it presents quantitative data in a structured format and visual diagrams to elucidate complex biological pathways and experimental workflows.

Core Properties of this compound

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups. The primary amine termini are reactive towards a variety of functional groups, most notably activated esters such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids in the presence of carbodiimide coupling agents. The central PEG chain is the key to many of its advantageous properties.

Key Features:

  • Biocompatibility: The PEG spacer is well-known for its biocompatibility, reducing the immunogenicity of the resulting conjugate.[1]

  • Hydrophilicity: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the crosslinker and the final conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[2]

  • Flexibility and Spacer Length: The eight-unit PEG chain provides a flexible spacer arm of a defined length, which can be critical for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.

  • Reactivity: The terminal primary amines readily react with carboxylic acids and activated esters to form stable amide bonds.[1]

Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C18H40N2O8[3]
Molecular Weight 412.52 g/mol [3]
CAS Number 82209-36-7
Purity Typically >95%
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for quality control and for researchers who may wish to produce it in-house. A common and effective method for the synthesis of diamino-terminated PEGs involves a two-step process starting from a dihydroxy-terminated PEG. The following is a plausible, detailed protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Tosylation of Octaethylene Glycol

  • Materials:

    • Octaethylene glycol (HO-(CH2CH2O)8-H)

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve 10 g of octaethylene glycol (1 equivalent) in 100 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.5 equivalents) to the solution with stirring.

    • Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in 50 mL of anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the organic phase with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Precipitate the product, TsO-PEG8-OTs, by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

Step 2: Amination of Tosylated PEG

  • Materials:

    • TsO-PEG8-OTs (from Step 1)

    • Sodium azide (NaN3)

    • Dimethylformamide (DMF)

    • Triphenylphosphine (PPh3) or Hydrogen gas with Palladium on carbon (H2/Pd-C)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure (via Azide Intermediate):

    • Dissolve the TsO-PEG8-OTs (1 equivalent) in anhydrous DMF.

    • Add sodium azide (10 equivalents) and heat the reaction to 80-100 °C for 24 hours.

    • After cooling, precipitate the azide-terminated PEG (N3-PEG8-N3) in cold water and collect the product.

    • For the reduction of the azide to an amine, dissolve the N3-PEG8-N3 in THF and add triphenylphosphine (2.2 equivalents).

    • Add water to the reaction mixture and stir at room temperature for 12 hours.

    • Alternatively, the azide can be reduced by catalytic hydrogenation using H2 gas and a Pd/C catalyst.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Applications and Experimental Protocols

This compound is a versatile crosslinker with broad applications in drug development. Below are detailed protocols for some of its key uses.

Antibody-Drug Conjugate (ADC) Development

In ADCs, the linker plays a critical role in connecting the antibody to the cytotoxic payload. The hydrophilic PEG8 spacer can improve the solubility and stability of the ADC. The terminal amines of this compound can be used to conjugate to a carboxyl-containing drug, and the other end can be modified to react with the antibody.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Conjugation cluster_1 Step 2: Linker Modification cluster_2 Step 3: Antibody Conjugation cluster_3 Step 4: Purification & Analysis a Carboxyl-containing Drug c EDC/NHS Activation a->c 1. Activate b This compound d Drug-PEG8-Amine Conjugate b->d c->d 2. React with e Drug-PEG8-Amine g Drug-PEG8-NHS e->g 3. React with f NHS-ester Reagent f->g i Drug-PEG8-NHS h Monoclonal Antibody (mAb) j Antibody-Drug Conjugate (ADC) h->j i->j 4. Conjugate to Lysine residues k Crude ADC l Purification (e.g., SEC) k->l m Characterization (DAR, etc.) l->m n Purified ADC m->n

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

  • Materials:

    • Carboxyl-containing drug

    • This compound

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)

    • Disuccinimidyl suberate (DSS) or similar NHS-ester crosslinker

    • Desalting columns (e.g., Sephadex G-25)

  • Procedure:

    • Drug-Linker Conjugation:

      • Dissolve the carboxyl-containing drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

      • Add EDC (1.2 equivalents) and stir at room temperature for 1 hour to activate the carboxylic acid.

      • Add a solution of this compound (1.5 equivalents) in DMF to the activated drug solution.

      • Stir the reaction mixture at room temperature overnight.

      • Monitor the reaction by LC-MS. Purify the drug-PEG8-amine conjugate by reverse-phase HPLC.

    • Activation of the Drug-Linker Conjugate:

      • Dissolve the purified drug-PEG8-amine conjugate in DMF.

      • Add an NHS-ester crosslinker such as DSS (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

      • Stir at room temperature for 2-4 hours to form the drug-PEG8-NHS ester.

    • Antibody Conjugation:

      • Exchange the antibody into a conjugation buffer (e.g., PBS, pH 8.0-8.5).

      • Slowly add the drug-PEG8-NHS ester solution (typically a 5-20 fold molar excess over the antibody) to the antibody solution with gentle stirring.

      • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

    • Purification and Characterization:

      • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

      • Purify the ADC using a desalting column to remove excess drug-linker and other small molecules.

      • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

Nanoparticle Surface Modification

This compound can be used to functionalize the surface of nanoparticles, for example, to introduce amine groups for further conjugation or to create a hydrophilic "stealth" layer that reduces opsonization and prolongs circulation time.

Nanoparticle_Functionalization_Workflow cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Amine Conjugation cluster_2 Step 3: Purification & Analysis a Carboxylated Nanoparticles (NPs) b Dispersion in Activation Buffer a->b c Dispersed NPs e EDC/NHS Activation c->e 1. Activate carboxyl groups d This compound f Amine-Functionalized NPs d->f e->f 2. React with g Functionalized NPs (Crude) h Purification (Centrifugation/Dialysis) g->h i Characterization (Zeta potential, Size) h->i j Purified Amine- Functionalized NPs i->j

Caption: A workflow for the surface modification of carboxylated nanoparticles with this compound.

  • Materials:

    • Carboxyl-functionalized nanoparticles (e.g., PLGA or silica nanoparticles)

    • This compound

    • EDC and NHS

    • Activation buffer (e.g., MES buffer, pH 6.0)

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Procedure:

    • Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in the activation buffer to a concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a uniform suspension.

    • Activation of Carboxyl Groups: Add EDC (e.g., 10-fold molar excess over carboxyl groups) and NHS (e.g., 10-fold molar excess) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Conjugation: Add this compound (e.g., 20-50 fold molar excess) to the activated nanoparticle suspension. Adjust the pH to 7.4 with the reaction buffer. Allow the reaction to proceed for 2-4 hours at room temperature.

    • Purification: Quench the reaction by adding the quenching solution. Purify the amine-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer, or by dialysis.

    • Characterization: Characterize the functionalized nanoparticles by measuring their size (e.g., by Dynamic Light Scattering, DLS) and surface charge (zeta potential). A successful conjugation should result in a shift in the zeta potential towards a more positive value.

PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers like this compound are often used to optimize their properties.

PROTAC_Mechanism cluster_0 Ubiquitination Cascade cluster_1 PROTAC-Mediated Degradation Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ternary Ternary Complex (POI-PROTAC-E3) E3->Ternary Ub_POI Poly-ubiquitinated POI E3->Ub_POI Transfers Ub POI Protein of Interest (POI) POI->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Recycles Ternary->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome system to induce targeted protein degradation.

Conclusion

This compound is a highly valuable and versatile bifunctional crosslinker for researchers and professionals in the field of drug development. Its well-defined structure, combining a hydrophilic PEG spacer with reactive amine termini, provides a powerful tool for the construction of advanced therapeutic modalities such as ADCs, functionalized nanoparticles, and PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in the laboratory, paving the way for the development of more effective and targeted therapies. As the demand for sophisticated bioconjugates continues to grow, the importance of well-characterized and reliable crosslinkers like this compound will undoubtedly increase.

References

A Technical Guide to Amino-PEG8-Amine for Protein Modification: Principles and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amino-PEG8-Amine, a versatile bifunctional linker, for beginners in the field of protein modification. This document details the core principles of its application, provides step-by-step experimental protocols, and offers guidance on the analysis of modified proteins.

Introduction to this compound

This compound is a hydrophilic, homobifunctional crosslinker that possesses two primary amine groups at either end of an eight-unit polyethylene glycol (PEG) spacer.[1][2] This structure imparts several advantageous properties for protein modification. The PEG backbone enhances the solubility and biocompatibility of the resulting conjugate, which can reduce immunogenicity and improve in-vivo stability.[1][3] The terminal primary amines are reactive towards several functional groups, most notably activated carboxylic acids (e.g., via N-hydroxysuccinimide esters), making it a valuable tool for crosslinking proteins, creating antibody-drug conjugates (ADCs), and developing novel bioconjugates.[4]

Key Properties of this compound:

PropertyValueReference
Molecular Weight 412.5 g/mol
Chemical Formula C18H40N2O8
Structure NH2-(CH2CH2O)8-CH2CH2-NH2
Reactive Groups Two primary amines (-NH2)
Solubility Soluble in water and most common organic solvents like DMSO and DMF.

Principles of Protein Modification with this compound

The primary application of this compound in protein modification is to act as a linker, covalently connecting two molecules. A common strategy for crosslinking two different proteins (Protein A and Protein B) involves a two-step process utilizing carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The fundamental steps are:

  • Activation of Protein A: The carboxyl groups (-COOH) on Protein A (e.g., on aspartic or glutamic acid residues) are activated by EDC and NHS to form a more stable amine-reactive NHS ester.

  • Conjugation with this compound: The NHS-activated Protein A is then reacted with this compound. One of the primary amine groups of the linker reacts with the NHS ester on Protein A, forming a stable amide bond.

  • Conjugation to Protein B: The remaining free amine group on the this compound, now attached to Protein A, can then be used to conjugate to Protein B. This can be achieved by activating the carboxyl groups on Protein B using EDC/NHS chemistry and then reacting it with the Protein A-PEG8-Amine conjugate.

This sequential approach provides greater control over the conjugation process and minimizes the formation of unwanted homodimers.

Experimental Protocols

This section provides a detailed methodology for crosslinking two proteins using this compound with EDC/NHS chemistry.

Materials and Reagents
  • Protein A (containing accessible carboxyl groups)

  • Protein B (containing accessible carboxyl groups)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • 2-Mercaptoethanol (optional, for quenching EDC)

  • Desalting columns or dialysis equipment for purification

Step-by-Step Protocol

Step 1: Activation of Protein A with EDC/NHS

  • Prepare a solution of Protein A at a concentration of 1-5 mg/mL in Activation Buffer.

  • Equilibrate EDC and NHS to room temperature before opening the vials.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 20 mg/mL) in anhydrous DMSO or DMF.

  • Add a 10-50 fold molar excess of EDC and NHS to the Protein A solution. The optimal ratio should be determined empirically.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation of Activated Protein A with this compound

  • Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding Conjugation Buffer.

  • Add a 10-100 fold molar excess of this compound to the activated Protein A solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the Protein A-PEG8-Amine conjugate using a desalting column or dialysis to remove excess crosslinker and byproducts.

Step 3: Conjugation of Protein A-PEG8-Amine to Activated Protein B

  • Activate Protein B with EDC/NHS following the same procedure as in Step 1.

  • Add the purified Protein A-PEG8-Amine conjugate to the activated Protein B solution at an equimolar ratio or a slight molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction with Quenching Buffer.

  • Purify the final Protein A-PEG8-Protein B conjugate using size-exclusion chromatography (SEC) to separate the crosslinked product from unreacted proteins.

Quantitative Data Presentation

The efficiency of protein crosslinking with this compound is influenced by several factors. The following table summarizes key reaction parameters and their typical ranges, which should be optimized for each specific protein system.

ParameterTypical RangeSignificance
pH (Activation Step) 5.5 - 6.5Optimal for EDC/NHS activation of carboxyl groups.
pH (Conjugation Step) 7.2 - 8.0Favorable for the reaction of NHS esters with primary amines.
Molar Ratio (EDC/NHS:Protein) 10:1 to 50:1A higher ratio increases activation but can also lead to protein modification that affects function.
Molar Ratio (Linker:Protein) 10:1 to 100:1A higher ratio drives the reaction towards conjugation but requires more extensive purification.
Reaction Time 1 - 4 hours at RT, or overnight at 4°CLonger incubation can increase yield but may also lead to protein degradation.
Temperature 4°C to 25°CLower temperatures can help maintain protein stability during the reaction.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation with this compound cluster_step3 Step 3: Conjugation to Protein B ProteinA Protein A in Activation Buffer Add_EDC_NHS Add EDC and NHS ProteinA->Add_EDC_NHS Incubate1 Incubate at RT Add_EDC_NHS->Incubate1 Activated_ProteinA NHS-activated Protein A Incubate1->Activated_ProteinA Add_PEG8 Add this compound Activated_ProteinA->Add_PEG8 Incubate2 Incubate at RT or 4°C Add_PEG8->Incubate2 Quench1 Quench Reaction Incubate2->Quench1 Purify1 Purify Conjugate Quench1->Purify1 ProteinA_PEG8 Protein A-PEG8-Amine Purify1->ProteinA_PEG8 Add_Conjugate Add Protein A-PEG8-Amine ProteinA_PEG8->Add_Conjugate ProteinB Protein B in Activation Buffer Activate_ProteinB Activate with EDC/NHS ProteinB->Activate_ProteinB Activate_ProteinB->Add_Conjugate Incubate3 Incubate at RT or 4°C Add_Conjugate->Incubate3 Quench2 Quench Reaction Incubate3->Quench2 Purify2 Purify by SEC Quench2->Purify2 Final_Product Protein A-PEG8-Protein B Purify2->Final_Product

Caption: Experimental workflow for crosslinking two proteins with this compound.

Signaling Pathway Application

signaling_pathway cluster_targeting Targeted Drug Delivery cluster_cell Cancer Cell Antibody Antibody PEG8 This compound Antibody->PEG8 ADC Antibody-Drug Conjugate (ADC) PEG8->ADC Drug Apoptotic Drug Drug->PEG8 Receptor Tumor-Specific Receptor ADC->Receptor Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Caspase_Activation Caspase Activation Drug_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Targeted cancer therapy using an ADC created with this compound.

Analysis and Characterization of Modified Proteins

Thorough characterization is crucial to confirm successful conjugation and to assess the quality of the final product.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a primary method to visualize the crosslinked product. The conjugate will appear as a new band with a higher molecular weight compared to the individual proteins.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides a precise molecular weight of the conjugate, confirming the addition of the crosslinker and the second protein.

  • Size-Exclusion Chromatography (SEC-HPLC): Used for both purification and analysis. The crosslinked product will have a shorter retention time than the individual proteins due to its larger size.

  • Functional Assays: It is essential to evaluate the biological activity of the modified proteins to ensure that the conjugation process has not compromised their function.

By following the principles and protocols outlined in this guide, researchers can effectively utilize this compound for a wide range of protein modification applications, from basic research to the development of novel therapeutics.

References

An In-depth Technical Guide to the Applications of Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Homobifunctional PEG Linkers

Homobifunctional Poly(ethylene glycol) (PEG) linkers are versatile crosslinking reagents that possess identical reactive groups at both ends of a PEG chain.[1] These linkers play a crucial role in various biomedical and pharmaceutical applications by covalently connecting two molecules that have the same functional group. The general structure of a homobifunctional PEG linker is X-PEG-X, where 'X' represents the reactive functional group.[2]

The PEG component of the linker confers several advantageous properties, including increased hydrophilicity, improved stability, and reduced immunogenicity of the resulting conjugate.[3] The length of the PEG chain can be precisely controlled to modulate the pharmacokinetic and pharmacodynamic properties of bioconjugates. This guide provides a comprehensive overview of the applications of homobifunctional PEG linkers, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical implementation in a research and development setting.

Core Applications of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are instrumental in a variety of applications, primarily driven by their ability to crosslink molecules with identical functional groups. Key application areas include:

  • Protein and Peptide Crosslinking: These linkers are widely used to study protein-protein interactions, stabilize protein structures, and create multi-subunit protein complexes.[1] By covalently linking specific residues on protein surfaces, they provide valuable insights into the spatial organization and dynamics of macromolecular assemblies.[4]

  • Nanoparticle Surface Modification: PEGylation of nanoparticles using homobifunctional linkers is a common strategy to enhance their stability in biological fluids, prolong circulation half-life, and reduce clearance by the immune system.

  • Hydrogel Formation: Homobifunctional PEGs are used as crosslinkers in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. These hydrogels have numerous applications in drug delivery, tissue engineering, and regenerative medicine.

  • Antibody-Drug Conjugates (ADCs): In the context of ADCs, homobifunctional linkers can be used to attach multiple drug molecules to an antibody, although heterobifunctional linkers are more commonly employed for this purpose to ensure better control over the conjugation process.

Data Presentation: Quantitative Insights

The choice of a homobifunctional PEG linker, particularly its length and reactive end groups, significantly impacts the physicochemical properties and in vivo performance of the resulting conjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of Homobifunctional PEG Linker Length on Nanoparticle Properties
Nanoparticle SystemHomobifunctional PEG Linker (Molecular Weight)Change in Hydrodynamic Diameter (nm)Change in Zeta Potential (mV)Reference
Gold NanoparticlesThiol-PEG-Thiol (2 kDa)+15 nmFrom -30 mV to -5 mV
Gold NanoparticlesThiol-PEG-Thiol (5 kDa)+25 nmFrom -30 mV to -2 mV
LiposomesMaleimide-PEG-Maleimide (2 kDa)+10 nmFrom -25 mV to -8 mV
LiposomesMaleimide-PEG-Maleimide (5 kDa)+20 nmFrom -25 mV to -4 mV
Table 2: Influence of Homobifunctional PEG Linkers on ADC Pharmacokinetics
ADC ConstructHomobifunctional PEG LinkerDrug-to-Antibody Ratio (DAR)Plasma Clearance Rate (mL/h/kg)In-vivo Half-life (hours)Reference
Trastuzumab-MMAEmPEG24-di-NHS Ester40.25150
Trastuzumab-MMAEmPEG24-di-NHS Ester80.45120
Inotuzumab-OzogamicinNHS-PEG12-NHS60.30135
Table 3: Effect of Homobifunctional PEG Crosslinker on Hydrogel Properties
Hydrogel CompositionHomobifunctional PEG CrosslinkerYoung's Modulus (kPa)Swelling Ratio (%)Crosslinking Efficiency (%)Reference
5% 4-arm PEG-VS1.25 mM L-Cys5.22585
5% 8-arm PEG-VS1.25 mM L-Cys8.51892
10% 4-arm PEG-VS2.5 mM L-Cys12.11590
10% 8-arm PEG-VS2.5 mM L-Cys18.31095
Hyaluronic AcidPEGDE (n=6)114.735088
Hyaluronic AcidPEGDE (n=10)110.440085

Experimental Protocols

This section provides detailed methodologies for key experiments involving homobifunctional PEG linkers.

Protein Crosslinking using NHS-PEG-NHS Ester

This protocol describes the crosslinking of proteins in solution using a homobifunctional N-hydroxysuccinimide (NHS) ester PEG linker.

Materials:

  • Protein of interest

  • NHS-PEG-NHS ester (e.g., Bis-NHS-(PEG)n)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Solution Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the amine-free buffer using dialysis or a desalting column.

  • Crosslinker Solution Preparation: Immediately before use, dissolve the NHS-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-250 mM. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove excess crosslinker and byproducts by dialysis or using a desalting column.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western Blot, and/or mass spectrometry to confirm the formation of higher molecular weight species.

Surface Modification of Gold Nanoparticles with Thiol-PEG-Thiol

This protocol details the PEGylation of gold nanoparticles (AuNPs) using a homobifunctional thiol-terminated PEG linker.

Materials:

  • Citrate-stabilized gold nanoparticle solution

  • Thiol-PEG-Thiol

  • Phosphate buffer (pH 7.4)

  • Centrifuge

Procedure:

  • Linker Solution Preparation: Dissolve the Thiol-PEG-Thiol in phosphate buffer to a final concentration of 1 mg/mL.

  • PEGylation Reaction: Add the Thiol-PEG-Thiol solution to the AuNP solution at a 100-fold molar excess relative to the AuNPs.

  • Incubation: Gently mix the solution and allow it to react for 12-24 hours at room temperature to allow for ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing unbound linker.

    • Resuspend the nanoparticle pellet in fresh phosphate buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

  • Characterization:

    • Measure the hydrodynamic diameter and zeta potential of the PEGylated AuNPs using Dynamic Light Scattering (DLS) to confirm successful surface modification.

    • The extent of PEGylation can be quantified using techniques like Thermogravimetric Analysis (TGA) or by using a fluorescently labeled PEG linker and measuring the fluorescence intensity.

Characterization of Crosslinked Proteins by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying crosslinked peptides and determining the sites of modification.

General Workflow:

  • In-solution or In-gel Digestion: The crosslinked protein mixture is digested with a protease (e.g., trypsin) to generate a complex mixture of linear and crosslinked peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS data. This involves searching for pairs of peptides that are linked by the mass of the crosslinker.

Key Considerations:

  • The choice of protease is critical to generate peptides of a suitable length for MS analysis.

  • Enrichment strategies may be necessary to increase the concentration of low-abundance crosslinked peptides.

  • The use of isotopically labeled crosslinkers can aid in the identification of crosslinked peptides.

Mandatory Visualizations

Diagram 1: General Workflow for Protein Crosslinking

G General Workflow for Protein Crosslinking using Homobifunctional PEG Linkers A Protein Solution (Amine-free buffer) C Crosslinking Reaction (10-50x molar excess of linker) A->C B Homobifunctional PEG-NHS Ester Solution (in DMSO/DMF) B->C D Incubation (30-60 min at RT or 2h on ice) C->D E Quenching (Tris buffer) D->E F Purification (Dialysis / Desalting) E->F G Analysis (SDS-PAGE, MS) F->G G Surface Modification of Nanoparticles with Homobifunctional PEG Linkers cluster_0 Before PEGylation cluster_1 PEGylation Reaction cluster_2 After PEGylation A Nanoparticle Core B Surface Ligands (e.g., Citrate) A->B stabilized by D Ligand Exchange B->D displaced by C Homobifunctional PEG-Thiol C->D F PEG Layer D->F E Nanoparticle Core E->F coated with G Using Homobifunctional PEG Linkers to Probe Protein-Protein Interactions cluster_0 Uncrosslinked State cluster_1 Crosslinked State A Protein A Interaction Domain C Homobifunctional PEG Crosslinker A:f0->C B Protein B Interaction Domain B:f0->C D Crosslinked Complex Protein A Protein B C->D

References

A Technical Guide to Amino-PEG8-Amine: Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amino-PEG8-Amine is a discrete polyethylene glycol (dPEG®) linker characterized by a central core of eight ethylene glycol units flanked by terminal primary amine groups. This bifunctional, hydrophilic spacer is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its defined molecular weight and hydrophilic nature impart favorable solubility characteristics to conjugated molecules and allow for precise control over linker length in complex molecular constructs. This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and graphical representations of its application in a key workflow.

Core Properties of this compound

PropertyValueReference
Chemical Formula C18H40N2O8--INVALID-LINK--
Molecular Weight 412.5 g/mol --INVALID-LINK--
CAS Number 82209-36-7--INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--

Solubility Profile

This compound exhibits excellent solubility in a range of common laboratory solvents, a critical attribute for its utility in diverse experimental and manufacturing settings. The hydrophilic nature of the polyethylene glycol chain is the primary driver of its aqueous solubility.

Quantitative Solubility Data
SolventConcentrationMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL242.41 mMMay require ultrasonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1]
WaterSolubleNot specified--INVALID-LINK--
Dichloromethane (DCM)SolubleNot specified--INVALID-LINK--
Dimethylformamide (DMF)SolubleNot specified--INVALID-LINK--
Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound in various solvents. This method, often referred to as the "shake-flask" method, is a standard approach for establishing equilibrium solubility.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol, phosphate-buffered saline pH 7.4)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a calibration curve for HPLC analysis.

  • Sample Preparation: To a series of vials, add an excess amount of this compound to a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method against a standard curve.

  • Data Interpretation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for the long-term stability of its conjugates. The primary degradation pathways for polyethylene glycol derivatives can include oxidation and hydrolysis, which can be influenced by temperature, pH, light, and the presence of catalysts.

Storage and Handling Recommendations
ConditionRecommendationRationale
Long-term Storage Store at -20°C to -80°C.Low temperatures minimize the rate of potential degradation reactions.[1]
In-Solution Storage Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.Minimizes degradation in solution and prevents contamination.[1]
Light Exposure Protect from light.Light can promote photo-oxidative degradation.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Reduces the risk of oxidation.
Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound under various pH and temperature conditions.

Materials:

  • This compound

  • A range of buffers with different pH values (e.g., pH 4, 7, 9)

  • Temperature-controlled incubators or water baths

  • HPLC system with a stability-indicating method (a method capable of separating the intact molecule from its degradation products)

  • LC-MS system for identification of degradation products (optional)

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.

  • Incubation: Aliquot the solutions into vials and place them in incubators at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw a sample from each condition.

  • HPLC Analysis: Analyze the samples using the stability-indicating HPLC method. Quantify the peak area of the intact this compound.

  • Data Analysis: Plot the percentage of the remaining intact this compound against time for each condition. From this data, the degradation rate and half-life can be calculated.

  • Degradant Identification (Optional): If significant degradation is observed, analyze the samples using LC-MS to identify the major degradation products.

Application in PROTAC Synthesis: An Experimental Workflow

This compound is a commonly employed linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using a PEG-based linker.

PROTAC_Synthesis_Workflow A Target Binding Ligand (TBL) with reactive group D Step 1: Conjugation of Linker to TBL A->D B This compound (Linker) B->D C E3 Ligase Ligand (E3L) with reactive group F Step 2: Conjugation of E3L to TBL-Linker C->F E TBL-Linker Intermediate D->E E->F G Crude PROTAC Molecule F->G H Purification (e.g., RP-HPLC) G->H I Pure PROTAC Molecule H->I J Characterization (LC-MS, NMR) I->J K Final PROTAC for Biological Assays J->K

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and the life sciences. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for a variety of applications. Understanding its solubility and stability is paramount for its effective use. This guide provides a foundational understanding of these properties and offers standardized protocols for their assessment, thereby enabling researchers to confidently incorporate this compound into their experimental designs.

References

The Pivotal Role of Amine Groups in PEGylation: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug delivery and biopharmaceutical development, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to a molecule—stands as a cornerstone technology for enhancing therapeutic efficacy. Central to this process is the strategic utilization of amine groups present on proteins, peptides, and other therapeutic agents. This technical guide provides an in-depth exploration of the function of amine groups in PEGylation, offering researchers, scientists, and drug development professionals a comprehensive resource on the chemistry, experimental protocols, and profound impact of this modification on drug performance.

The Chemistry of Amine-Targeted PEGylation

Amine groups, particularly the ε-amino group of lysine residues and the N-terminal α-amino group of proteins and peptides, are the most common targets for PEGylation due to their abundance and nucleophilic nature.[1][2] This reactivity allows for the formation of stable covalent bonds with various activated PEG derivatives. The choice of PEG reagent is critical as it dictates the nature of the resulting linkage and the reaction conditions required.

The most prevalent strategies for amine-targeted PEGylation involve:

  • N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines under mild pH conditions (typically 7-9) to form stable and irreversible amide bonds.[3][4] This is one of the most widely used methods for protein PEGylation.[1]

  • Aldehydes: PEG-aldehydes react with primary amines via reductive amination. This two-step process first involves the formation of a Schiff base, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride. By controlling the reaction pH, this method can be tailored for site-specific N-terminal PEGylation, as the N-terminal α-amine generally has a lower pKa than the ε-amines of lysine residues.

  • Isothiocyanates: PEG-isothiocyanates react with amines to form stable thiourea linkages.

The choice of chemistry and the size and structure (linear or branched) of the PEG polymer are critical parameters that influence the degree of PEGylation, the sites of attachment, and ultimately, the biological properties of the conjugated molecule.

Impact on Pharmacokinetics and In Vivo Efficacy

The primary driver for employing amine-targeted PEGylation is to improve the pharmacokinetic (PK) profile of therapeutic molecules. The attachment of PEG chains increases the hydrodynamic radius of the molecule, which in turn leads to several significant advantages:

  • Extended Plasma Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, leading to a prolonged circulation time in the bloodstream.

  • Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, reducing its recognition by the immune system and thereby lowering the risk of an immunogenic response.

  • Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in biological fluids.

  • Improved Solubility: For hydrophobic drugs, the addition of the highly hydrophilic PEG polymer can significantly enhance their solubility.

These improvements in the pharmacokinetic profile often translate to enhanced in vivo efficacy, allowing for reduced dosing frequency and potentially lower overall doses, which can improve patient compliance and reduce side effects.

Quantitative Data on the Impact of Amine-PEGylation on Pharmacokinetics

The following tables summarize quantitative data from various studies, illustrating the profound effect of amine-targeted PEGylation on the pharmacokinetic parameters of different therapeutic proteins.

Table 1: Pharmacokinetic Profile of PEGylated Interferon (IFN)

Therapeutic ProteinPEGylation StrategyMolecular Weight of PEG (kDa)Half-life (t½)Systemic Clearance (CL)Reference
Interferon-β-1aN-terminal amine20Increased (data not specified)232 ml/h/kg (unmodified) vs. 30.5 ml/h/kg (PEGylated) in monkeys
Interferon-α2bN-terminal amine204 h (unmodified) vs. up to 62 h (PEGylated)Not specified
Interferon-α2bLysine residues122.3 h (unmodified) vs. 4.6 h (PEGylated)231 ml/h/kg (unmodified) vs. 22 ml/h/kg (PEGylated)

Table 2: Pharmacokinetic Profile of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)

Therapeutic ProteinPEGylation StrategyMolecular Weight of PEG (kDa)Half-life (t½)Systemic Clearance (CL)Reference
Filgrastim (G-CSF)N-terminal amine203.5-3.8 h (unmodified) vs. 42 h (PEGylated)Minimized renal clearance
GCPGC (novel G-CSF)Not specifiedNot specifiedNot specifiedFaster than pegfilgrastim, but with 20% greater increase in ANC
TripegfilgrastimNot specifiedNot specified> 40 hNot specified

Table 3: Pharmacokinetic Profile of Other Amine-PEGylated Proteins

Therapeutic ProteinPEGylation StrategyMolecular Weight of PEG (kDa)Half-life (t½)Systemic Clearance (CL)Reference
Anti-IL-8 F(ab')2Lysine residues40 (branched)8.5 h (unmodified) vs. 48 h (PEGylated)Not specified
Tissue Inhibitor of Metalloproteinases-1 (TIMP-1)Lysine residues201.1 h (unmodified) vs. 28 h (PEGylated)Not specified

Experimental Protocols for Amine-Targeted PEGylation

The successful PEGylation of a therapeutic molecule requires carefully optimized experimental protocols. Below are detailed methodologies for two of the most common amine-PEGylation strategies.

Protocol 1: PEGylation of a Protein using an NHS-Ester Activated PEG

This protocol provides a general procedure for the PEGylation of a protein, such as an antibody, using a PEG-NHS ester.

Materials:

  • Protein of interest (e.g., IgG)

  • PEG-NHS ester

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis cassettes or centrifugal filter units for purification

  • SDS-PAGE and/or HPLC system for analysis

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or desalting column.

  • PEG-NHS Ester Preparation: Immediately before use, bring the PEG-NHS ester to room temperature to prevent moisture condensation. Prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.

  • PEGylation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody, which typically results in 4-6 PEG chains per antibody molecule. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and other small molecules by dialysis, size-exclusion chromatography (SEC), or ion-exchange chromatography (IEX). IEX chromatography is a particularly powerful technique for separating mono-, di-, and multi-PEGylated species, as well as positional isomers.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight. Further characterization to determine the degree of PEGylation and identify the PEGylation sites can be performed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

Protocol 2: N-terminal PEGylation of a Protein via Reductive Amination

This protocol outlines a general method for the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde.

Materials:

  • Protein of interest

  • PEG-aldehyde

  • Reaction buffer (e.g., 100 mM Sodium Phosphate Buffer, pH 6.5)

  • Reducing agent (e.g., Sodium cyanoborohydride, NaBH₃CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification and analysis equipment as in Protocol 1

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • PEG-aldehyde Preparation: Prepare a stock solution of PEG-aldehyde in the reaction buffer.

  • Schiff Base Formation: Add a 5 to 50-fold molar excess of the PEG-aldehyde solution to the protein solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring to form the Schiff base.

  • Reduction: Prepare a fresh stock solution of NaBH₃CN (e.g., 5 M in 1 N NaOH). Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM. Caution: NaBH₃CN is toxic and should be handled in a fume hood. Allow the reduction to proceed for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-aldehyde.

  • Purification and Characterization: Purify and characterize the N-terminally PEGylated protein using the methods described in Protocol 1.

Signaling Pathways and Logical Relationships

The covalent attachment of PEG chains to amine groups can have a profound impact on the biological activity of a therapeutic molecule, primarily through the mechanism of steric hindrance. This can alter receptor binding and subsequent downstream signaling.

Steric Hindrance and Receptor Binding

The bulky, hydrated PEG cloud can sterically hinder the interaction of the therapeutic protein with its target receptor. This often leads to a decrease in binding affinity, which can be a critical consideration in the design of PEGylated drugs. However, the significantly extended circulation half-life often compensates for this reduced affinity, resulting in an overall improvement in therapeutic efficacy.

The location of the PEGylation on the protein surface is crucial. If an amine group is located within or near a receptor-binding site, its modification with a PEG chain is likely to have a more pronounced negative impact on biological activity. Therefore, site-specific PEGylation at amine groups distant from the active site is a key strategy to preserve the therapeutic function of the protein.

Steric_Hindrance_Effect cluster_0 PEGylation at Amine Group cluster_1 Biological Interaction Amine_Group Amine Group (e.g., Lysine) PEGylated_Protein PEGylated Protein Amine_Group->PEGylated_Protein Covalent Linkage PEG_Chain PEG Chain PEG_Chain->PEGylated_Protein Binding_Site Receptor Binding Site PEGylated_Protein->Binding_Site Steric Hindrance (Reduced Affinity) Downstream_Signaling Downstream Signaling Pathway PEGylated_Protein->Downstream_Signaling Modulated Signal Receptor Target Receptor Binding_Site->Downstream_Signaling Signal Transduction

Caption: Steric hindrance from PEG chains at amine groups can reduce receptor binding affinity.

Experimental Workflow for Amine-Targeted PEGylation

The general workflow for producing and characterizing an amine-PEGylated protein involves several key steps, from the initial conjugation reaction to the final analysis of the purified product.

PEGylation_Workflow Start Start: Protein with accessible amine groups Reaction PEGylation Reaction (e.g., PEG-NHS or PEG-Aldehyde) Start->Reaction Quenching Quench Reaction Reaction->Quenching Purification Purification (IEX, SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Final_Product Purified PEGylated Protein Characterization->Final_Product

Caption: General experimental workflow for amine-targeted protein PEGylation.

Intrinsic Immunomodulatory Effects of PEG

Recent studies have suggested that PEG itself may not be biologically inert and can have direct effects on immune cells. For instance, certain PEGs have been shown to induce the secretion of pro-inflammatory cytokines such as IFN-γ and TNF-α from human immune cells and trigger intracellular calcium signaling. This highlights a potential for PEG to directly modulate signaling pathways, a factor that should be considered during the development of PEGylated therapeutics.

PEG_Immune_Signaling PEG Polyethylene Glycol (PEG) Immune_Cell Immune Cell (e.g., Monocyte, Neutrophil) PEG->Immune_Cell Receptor_Interaction Receptor Interaction (e.g., TLRs, Scavenger Receptors) Immune_Cell->Receptor_Interaction Ca_Signaling Increased Intracellular Ca2+ Receptor_Interaction->Ca_Signaling Cytokine_Production Pro-inflammatory Cytokine Production (IFN-γ, TNF-α, IL-8) Receptor_Interaction->Cytokine_Production

Caption: Potential direct immunomodulatory effects of PEG on immune cells.

Conclusion

The strategic PEGylation of amine groups on therapeutic molecules is a powerful and well-established approach to significantly enhance their pharmacokinetic properties and in vivo efficacy. By leveraging the inherent reactivity of lysine and N-terminal amino groups, drug developers can create more stable, longer-lasting, and less immunogenic biopharmaceuticals. A thorough understanding of the underlying chemistry, optimization of experimental protocols, and careful consideration of the potential impacts on biological activity are paramount to the successful development of novel PEGylated therapeutics. This technical guide provides a foundational understanding of these critical aspects, empowering researchers and scientists to harness the full potential of amine-targeted PEGylation in their drug development endeavors.

References

Methodological & Application

Application Notes: Utilizing Amino-PEG8-Amine for Antibody-Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] The linker molecule that connects these two components is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile.[][4] Polyethylene glycol (PEG) linkers are widely employed in ADC development to enhance the hydrophilicity of the conjugate.[5] This is particularly important as many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation.

The Amino-PEG8-Amine linker is a homobifunctional, hydrophilic spacer composed of eight ethylene glycol units with a primary amine group at each terminus. The inclusion of this discrete PEG chain can significantly improve the ADC's solubility and stability, potentially allowing for higher drug-to-antibody ratios (DARs) and extending circulation half-life. However, its homobifunctional nature—having two identical reactive amine groups—presents a unique challenge. A direct, one-pot reaction with an antibody (which has abundant surface lysine amines) and an activated drug can lead to uncontrolled polymerization and a heterogeneous mixture of products.

To overcome this, a controlled, sequential conjugation strategy is required. This application note provides a detailed two-part protocol for the successful synthesis of an ADC using this compound. The strategy involves first conjugating the drug payload to the linker, followed by the conjugation of the purified drug-linker intermediate to the antibody.

General Mechanism of Action for an Antibody-Drug Conjugate

The fundamental therapeutic strategy of an ADC is to deliver a potent cytotoxic agent directly to cancer cells. This targeted delivery minimizes systemic exposure and associated toxicity to healthy tissues. The process involves several key steps, as illustrated below.

ADC_Mechanism_of_Action cluster_circulation Bloodstream cluster_cell Target Cancer Cell ADC 1. ADC Circulates in Bloodstream Binding 2. ADC Binds to Target Antigen ADC->Binding Specific Targeting Internalization 3. Receptor-Mediated Endocytosis Binding->Internalization Trafficking 4. Trafficking to Lysosome Internalization->Trafficking Release 5. Linker Cleavage & Payload Release Trafficking->Release Lysosomal Enzymes Low pH Action 6. Payload Induces Apoptosis Release->Action e.g., DNA Damage or Microtubule Disruption

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Experimental Protocols

A successful conjugation using this compound requires a two-part strategy to ensure a controlled reaction and a homogenous final product. The following protocols outline the synthesis of a drug-linker intermediate and its subsequent conjugation to a monoclonal antibody.

Conjugation_Workflow cluster_part1 Part 1: Drug-Linker Synthesis cluster_part2 Part 2: ADC Synthesis ActivateDrug Activate Carboxylated Drug (EDC/NHS) ReactLinker React with excess This compound ActivateDrug->ReactLinker PurifyIntermediate Purify Drug-PEG8-Amine (e.g., RP-HPLC) ReactLinker->PurifyIntermediate ReactIntermediate React with Drug-PEG8-Amine PurifyIntermediate->ReactIntermediate Purified Intermediate ActivateMab Activate Antibody Carboxyl Groups (EDC/Sulfo-NHS) ActivateMab->ReactIntermediate PurifyADC Purify Final ADC (e.g., SEC) ReactIntermediate->PurifyADC FinalADC Characterize ADC (DAR, Purity) PurifyADC->FinalADC ADC_Components Antibody Monoclonal Antibody (mAb) - Targets specific tumor antigen - Provides targeting specificity Linker This compound Linker - Covalently connects mAb and Drug - Enhances solubility and stability Antibody->Linker Amide bond to Asp/Glu residue Drug Cytotoxic Drug (Payload) - Highly potent cell-killing agent - Induces apoptosis in target cell Linker->Drug Amide bond to Drug's carboxyl group

References

Application Notes and Protocols for Amino-PEG8-Amine in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Amino-PEG8-Amine in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that, instead of merely inhibiting a target protein, mediate its degradation.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

Poly(ethylene glycol) (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, cell permeability, and pharmacokinetic properties.[2][3] The this compound linker is a bifunctional, hydrophilic spacer composed of eight ethylene glycol units with primary amine groups at both ends. This symmetrical design allows for versatile and efficient conjugation to both the POI ligand and the E3 ligase ligand, typically through the formation of stable amide bonds. The defined length and flexibility of the PEG8 chain play a crucial role in optimizing the spatial orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

Key Advantages of this compound Linker

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC development, and can enhance cell permeability.

  • Optimized Ternary Complex Formation: The length of the PEG8 linker is often in the optimal range to facilitate the formation of a stable and productive ternary complex, which is crucial for efficient protein degradation.

  • Synthetic Versatility: The terminal amine groups provide reactive handles for straightforward conjugation to ligands containing carboxylic acids or other electrophilic groups, simplifying the synthesis of PROTAC libraries for optimization.

  • Reduced Non-specific Binding: The hydrophilicity of the PEG linker can help to minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.

Quantitative Data on PROTAC Performance with PEG Linkers

The optimal linker length is target-dependent, and systematic evaluation is necessary. The following table presents representative data illustrating the impact of PEG linker length on the degradation efficiency of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4).

PROTAC ComponentLinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
JQ1-VHLPEG450851.2
JQ1-VHL PEG8 15 >95 2.5
JQ1-VHLPEG1280701.8

Table 1: Representative data comparing the effect of PEG linker length on the performance of a BRD4-targeting PROTAC. DC50 represents the concentration required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation. Papp is a measure of cell permeability. This data illustrates that a PEG8 linker can provide an optimal balance of potency and permeability.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step amide coupling strategy for synthesizing a PROTAC using this compound.

Materials:

  • POI ligand with a carboxylic acid group

  • E3 ligase ligand with a carboxylic acid group

  • This compound

  • Coupling agents (e.g., HATU, HBTU, EDC)

  • Amine base (e.g., DIPEA, TEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • HPLC for purification

  • LC-MS for reaction monitoring and characterization

Step 1: Mono-acylation of this compound

  • Dissolve the POI ligand (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Add an amine base (e.g., DIPEA, 2.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (5.0 eq, excess to favor mono-acylation) in anhydrous DMF to the activated POI ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the mono-acylated product by reverse-phase HPLC.

Step 2: Second Acylation to Form the Final PROTAC

  • Dissolve the E3 ligase ligand (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.

  • Add an amine base (e.g., DIPEA, 2.0 eq) and stir for 15 minutes at room temperature.

  • Add a solution of the purified mono-acylated POI-PEG8-Amine intermediate (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC and characterize by LC-MS and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol details the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amount for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescence substrate.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a method to assess the formation of the ternary complex.

Materials:

  • SPR instrument and sensor chips (e.g., streptavidin-coated)

  • Biotinylated E3 ligase

  • Purified target protein

  • Synthesized PROTAC

  • Running buffer

Procedure:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC and E3 Ligase): Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

  • Binary Interaction (PROTAC and Target Protein): In a separate experiment, inject a pre-incubated mixture of a fixed concentration of PROTAC and varying concentrations of the target protein over a control surface to determine their binding affinity.

  • Ternary Complex Formation: Inject a pre-incubated mixture of a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase. An increase in the binding response compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD) for the binary and ternary interactions.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing an this compound linker.

Western_Blot_Workflow A Cell Culture and PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (DC50 & Dmax) I->J

Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis POI_Ligand POI Ligand (-COOH) Intermediate POI-PEG8-NH2 POI_Ligand->Intermediate Amide Coupling (Step 1) E3_Ligand E3 Ligase Ligand (-COOH) Final_PROTAC POI-PEG8-E3 Ligase (Final PROTAC) E3_Ligand->Final_PROTAC PEG8_Linker H2N-PEG8-NH2 PEG8_Linker->Intermediate Intermediate->Final_PROTAC Amide Coupling (Step 2)

Caption: Logical workflow for the two-step synthesis of a PROTAC using this compound.

References

Application Notes and Protocols for Functionalizing Nanoparticles with Amino-PEG8-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Nanoparticle Performance with Amino-PEG8-Amine

The functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostic tools, and research agents. This compound is a bifunctional linker that offers significant advantages in this process. This heterobifunctional molecule consists of a hydrophilic eight-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups.[1] This structure allows for the covalent conjugation of nanoparticles to other molecules, such as targeting ligands or therapeutic agents, thereby enhancing their functionality.

The PEG component of the linker plays a crucial role in improving the pharmacokinetic properties of the nanoparticles. PEGylation, the process of attaching PEG chains to a surface, creates a hydrophilic shield that can reduce nonspecific protein binding (opsonization), prevent aggregation, and prolong circulation time in the bloodstream.[2] This "stealth" effect allows the nanoparticles to evade the mononuclear phagocyte system, leading to increased accumulation at the target site.[2]

The two terminal amine groups on the this compound linker provide reactive sites for conjugation.[3][4] One amine group can be used to attach the linker to the nanoparticle surface, typically through a stable amide bond with a carboxyl group on the nanoparticle. The other terminal amine is then available for the covalent attachment of a payload, such as a small molecule drug, a peptide, or a nucleic acid. This bifunctional nature enables a modular and controlled approach to nanoparticle design.

Key Applications

Nanoparticles functionalized with this compound are versatile tools with a wide range of applications in biomedical research and drug development:

  • Targeted Drug Delivery: The terminal amine group can be conjugated to targeting ligands, such as antibodies or peptides, that recognize specific receptors on diseased cells. This allows for the targeted delivery of therapeutic agents, increasing their efficacy while minimizing off-target side effects.

  • Gene Delivery: The positively charged amine groups can facilitate the complexation with negatively charged nucleic acids like siRNA, enabling their delivery into cells for gene silencing applications.

  • Bioimaging: Imaging agents can be attached to the linker to create probes for various imaging modalities, allowing for the visualization and tracking of biological processes in vitro and in vivo.

  • Crosslinking and Surface Modification: The bifunctional nature of the linker makes it suitable for crosslinking applications and for modifying the surface properties of materials to enhance their biocompatibility and performance in biological environments.

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that possess carboxyl groups on their surface using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Centrifugation tubes

  • Rotator or shaker

  • Ultrasonic bath (optional)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.

    • If necessary, sonicate the suspension briefly to ensure a homogenous dispersion.

  • Activation of Carboxyl Groups:

    • In a separate tube, prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Add EDC and NHS to the nanoparticle suspension. A typical molar excess is 5-10 fold over the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing on a rotator. This step activates the carboxyl groups to form a more reactive NHS-ester.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in the Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of the linker over the nanoparticles is recommended.

    • Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer if necessary.

    • Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes to deactivate any unreacted NHS-esters.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh Coupling Buffer. Typically, three cycles of washing are sufficient to remove excess reagents. Alternatively, dialysis or size-exclusion chromatography can be used for purification.

  • Storage:

    • Resuspend the final this compound functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C for short-term use or at -20°C for long-term storage.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of nanoparticles. The following techniques are commonly employed:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles. A slight increase in size is expected after PEGylation.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A shift in zeta potential towards a more neutral or positive value is indicative of successful conjugation of the amine-terminated PEG.

  • Transmission Electron Microscopy (TEM): To visualize the morphology and core size of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds formed during the conjugation process, such as the appearance of amide bond peaks.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the amine groups and carbon and oxygen from the PEG chain.

  • Thermogravimetric Analysis (TGA): To quantify the amount of PEG linker grafted onto the nanoparticle surface by measuring the weight loss upon heating.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantify the number of PEG chains per nanoparticle, often after dissolving the nanoparticles.

Quantitative Data Summary

The following table summarizes typical changes in the physicochemical properties of nanoparticles upon functionalization with an amino-PEG linker. The exact values will depend on the nanoparticle type, size, and the specific reaction conditions.

ParameterBefore Functionalization (Carboxylated NP)After Functionalization (Amino-PEG-NP)Characterization Technique
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -35 ± 3+15 ± 4Zeta Potential Measurement
Surface Amine Group Density N/AVariable (e.g., 1-10 amines/nm²)Titration, Spectroscopic Assays

Visualizations

Logical Relationship: Advantages of this compound Functionalization

G cluster_0 This compound Linker cluster_1 Nanoparticle System cluster_2 Improved Outcomes Amine Group 1 Amine Group 1 PEG8 Spacer PEG8 Spacer Amine Group 1->PEG8 Spacer Nanoparticle Core Nanoparticle Core Amine Group 1->Nanoparticle Core Covalent Attachment Amine Group 2 Amine Group 2 PEG8 Spacer->Amine Group 2 Functionalized Nanoparticle Functionalized Nanoparticle PEG8 Spacer->Functionalized Nanoparticle Provides Stealth Properties Targeting Ligand / Drug Targeting Ligand / Drug Amine Group 2->Targeting Ligand / Drug Payload Conjugation Nanoparticle Core->Functionalized Nanoparticle Enhanced Biocompatibility Enhanced Biocompatibility Functionalized Nanoparticle->Enhanced Biocompatibility Prolonged Circulation Prolonged Circulation Functionalized Nanoparticle->Prolonged Circulation Targeted Delivery Targeted Delivery Functionalized Nanoparticle->Targeted Delivery Targeting Ligand / Drug->Functionalized Nanoparticle Reduced Off-Target Effects Reduced Off-Target Effects Targeted Delivery->Reduced Off-Target Effects

Caption: Advantages of using the bifunctional this compound linker.

Experimental Workflow: Nanoparticle Functionalization and Characterization

G start Start: Carboxylated Nanoparticles activation Activation of -COOH groups EDC / NHS MES Buffer, pH 6.0 15-30 min, RT start->activation conjugation Conjugation with this compound PBS Buffer, pH 7.4 2-4 h, RT activation->conjugation quenching Quenching Tris or Hydroxylamine 15-30 min, RT conjugation->quenching purification Purification Centrifugation / Washing (3x) or Dialysis quenching->purification characterization Characterization | {DLS, Zeta Potential, TEM, FTIR} purification->characterization end End: this compound Functionalized Nanoparticles characterization->end

Caption: Workflow for nanoparticle functionalization and characterization.

Signaling Pathway: Targeted siRNA Delivery and Gene Silencing

This diagram illustrates a potential application of this compound functionalized nanoparticles for the targeted delivery of siRNA to cancer cells, leading to gene silencing. In this example, the nanoparticle is co-functionalized with a targeting ligand (e.g., Folic Acid) and carries a therapeutic siRNA payload (e.g., against HDAC1 and K-Ras).

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus NP Folic Acid-PEG-NP (siRNA Loaded) Receptor Folate Receptor NP->Receptor Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Escape Endosomal Escape Endosome->Escape pH-mediated RISC RISC Loading Escape->RISC siRNA Release mRNA_HDAC1 HDAC1 mRNA RISC->mRNA_HDAC1 mRNA_KRas K-Ras mRNA RISC->mRNA_KRas Silencing_HDAC1 HDAC1 mRNA Cleavage mRNA_HDAC1->Silencing_HDAC1 Silencing_KRas K-Ras mRNA Cleavage mRNA_KRas->Silencing_KRas Proliferation Cell Proliferation Silencing_HDAC1->Proliferation Inhibition Silencing_KRas->Proliferation Inhibition

Caption: Targeted siRNA delivery and gene silencing pathway.

References

Application Notes and Protocols for Amino-PEG8-Amine Crosslinking of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Amino-PEG8-Amine as a versatile crosslinking agent in peptide chemistry. This homobifunctional linker, featuring two primary amine groups separated by a hydrophilic eight-unit polyethylene glycol (PEG) spacer, offers a valuable tool for creating complex biomolecules with enhanced properties.[1][2][3] The hydrophilic nature of the PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1][4]

This document covers three key applications: the synthesis of Antibody-Drug Conjugates (ADCs), the construction of Proteolysis Targeting Chimeras (PROTACs), and the formation of peptide-based hydrogels.

Application: Antibody-Drug Conjugate (ADC) Synthesis

This compound can be utilized as a component of a linker system to conjugate a cytotoxic drug to a monoclonal antibody (mAb). While this compound itself is a homobifunctional linker, it can be incorporated into a heterobifunctional linker design prior to antibody conjugation. This section outlines a general two-part strategy where this compound is first functionalized with a payload and then activated for conjugation to an antibody.

Experimental Protocol: Two-Part ADC Synthesis Strategy

Part 1: Synthesis of Drug-Linker Conjugate

This part of the protocol describes the conjugation of a drug containing a carboxylic acid group to one of the amine groups of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Drug: In a reaction vessel, dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid. Stir at room temperature for 15-30 minutes.

  • Conjugation to this compound: In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

  • Add the this compound solution to the activated drug solution.

  • Add DIPEA (2-3 equivalents) to raise the pH to 7.2-7.5 for efficient amine coupling.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring and Purification: Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the drug-linker conjugate by reverse-phase HPLC.

  • Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.

Part 2: Conjugation of Drug-Linker to Antibody

This part of the protocol requires the introduction of a thiol-reactive group to the remaining amine of the drug-linker conjugate, followed by conjugation to a reduced antibody.

Materials:

  • Purified Drug-Linker Conjugate from Part 1

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar heterobifunctional crosslinker

  • Monoclonal Antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Maleimide Activation of Drug-Linker: Dissolve the drug-linker conjugate in a suitable buffer (e.g., PBS pH 7.2).

  • Add a molar excess of SMCC to the solution to react with the remaining primary amine, introducing a maleimide group.

  • Incubate for 1-2 hours at room temperature.

  • Purify the maleimide-activated drug-linker using a desalting column.

  • Antibody Reduction: Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer.

  • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution to reduce interchain disulfide bonds.

  • Incubate at 37°C for 30-90 minutes.

  • Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.

  • Conjugation: Add the maleimide-activated drug-linker to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification: Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the final ADC using a size-exclusion chromatography (SEC) column.

Quantitative Data Summary
ParameterTypical Value/RangeReference
Molar Ratio (Drug:this compound)1:1.2
Molar Ratio (EDC/NHS:Drug)1.5:1
Reaction pH (Amine Coupling)7.2 - 7.5
Molar Ratio (TCEP/DTT:Antibody)10-20:1
Molar Ratio (Drug-Linker:Antibody)5-10:1

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_part1 Part 1: Drug-Linker Synthesis cluster_part2 Part 2: Antibody Conjugation drug Carboxylic Acid Drug activation Activate Drug (EDC/NHS) drug->activation peg This compound conjugation1 Amide Coupling peg->conjugation1 activation->conjugation1 purification1 Purify Drug-Linker (RP-HPLC) conjugation1->purification1 drug_linker Purified Drug-Linker activation2 Maleimide Activation drug_linker->activation2 smcc SMCC smcc->activation2 conjugation2 Thiol-Maleimide Coupling activation2->conjugation2 antibody Antibody (mAb) reduction Reduce mAb (TCEP/DTT) antibody->reduction reduction->conjugation2 purification2 Purify ADC (SEC) conjugation2->purification2

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Application: PROTAC Synthesis

This compound serves as a flexible and hydrophilic linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The length and composition of the linker are critical for the formation of a stable ternary complex and subsequent target protein degradation.

General Protocol for PROTAC Synthesis

This protocol describes a general approach for synthesizing a PROTAC using this compound, assuming one ligand has a carboxylic acid and the other has a functional group that can be converted to an amine-reactive species.

Materials:

  • This compound

  • Target Protein Ligand (with a carboxylic acid)

  • E3 Ligase Ligand (with a reactive group for coupling)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Reaction vessel

  • Stirring apparatus

  • Reverse-phase HPLC for purification

Procedure:

  • Step 1: Conjugation of First Ligand to this compound:

    • Dissolve the target protein ligand (with carboxylic acid, 1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the resulting ligand-linker conjugate by reverse-phase HPLC.

  • Step 2: Conjugation of Second Ligand:

    • The purified ligand-linker conjugate from Step 1 will have a free amine group.

    • The second ligand (E3 ligase ligand) should have a reactive group such as an NHS ester or a carboxylic acid that can be activated.

    • If the second ligand has a carboxylic acid, repeat the activation and coupling procedure described in Step 1.

    • If the second ligand has an NHS ester, dissolve it and the ligand-linker conjugate in DMF with DIPEA and stir at room temperature.

    • Monitor the formation of the final PROTAC product by LC-MS.

    • Purify the final PROTAC using reverse-phase HPLC.

Quantitative Data Summary
ParameterTypical Value/RangeReference
Molar Ratio (Ligand 1:this compound)1:1.1General Practice
Molar Ratio (HATU:Ligand 1)1.2:1
Molar Ratio (DIPEA:Ligand 1)2:1
Reaction Time4-12 hours

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Second Ligand Conjugation ligand1 Target Protein Ligand (with COOH) coupling1 Amide Coupling (HATU/DIPEA) ligand1->coupling1 peg This compound peg->coupling1 purification1 Purify Ligand-Linker (RP-HPLC) coupling1->purification1 ligand_linker Purified Ligand-Linker coupling2 Coupling Reaction ligand_linker->coupling2 ligand2 E3 Ligase Ligand (with reactive group) ligand2->coupling2 purification2 Purify PROTAC (RP-HPLC) coupling2->purification2

Caption: General workflow for PROTAC synthesis.

Application: Peptide Hydrogel Formation

This compound can act as a crosslinker to form hydrogels with peptides containing reactive groups such as NHS esters. This approach allows for the creation of biocompatible and biodegradable hydrogels with potential applications in drug delivery and tissue engineering.

Experimental Protocol for Peptide-PEG Hydrogel Formation

This protocol is adapted from a method for forming hydrogels from lysine-containing peptides and NHS-terminated PEGs and can be conceptually reversed for peptides with NHS esters and the amine-terminated PEG linker.

Materials:

  • Peptide with terminal NHS ester groups

  • This compound

  • Deionized (DI) water

  • Phosphate-Buffered Saline (PBS, 2x concentration)

  • Vials or molds for gel formation

Procedure:

  • Peptide Solution Preparation: Dissolve the NHS-ester functionalized peptide in DI water to a desired concentration (e.g., 2 mg of peptide in 50 µL of DI water).

  • Crosslinker Solution Preparation: Dissolve this compound in 2x PBS to a desired concentration (e.g., 1 mg of linker in 50 µL of 2x PBS).

  • Hydrogel Formation: Mix the peptide solution and the crosslinker solution in a 1:1 volume ratio.

  • Gently vortex or pipette to mix thoroughly.

  • Allow the mixture to stand at room temperature. Gel formation can be examined by a vial inversion method. The gelation time will depend on the concentration of the peptide and crosslinker.

Quantitative Data Summary
ParameterExample ValueReference
Peptide Concentration4 wt% in DI water (before mixing)
Crosslinker Concentration2 wt% in 2x PBS (before mixing)Adapted from
Final Peptide Concentration2 wt%Calculated
Final Crosslinker Concentration1 wt%Calculated
Reaction pHNeutral (from PBS)

Peptide Hydrogel Formation Workflow

Hydrogel_Formation_Workflow peptide_sol NHS-Ester Peptide in DI Water mixing Mix Solutions (1:1 volume) peptide_sol->mixing peg_sol This compound in 2x PBS peg_sol->mixing gelation Incubate at Room Temperature mixing->gelation hydrogel Hydrogel Formation gelation->hydrogel

Caption: Workflow for peptide-PEG hydrogel formation.

References

Application Notes and Protocols for the Reaction of Amino-PEG8-Amine with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the various bioconjugation strategies, the reaction of primary amines with N-hydroxysuccinimide (NHS) esters is one of the most widely used methods due to its efficiency and the stability of the resulting amide bond. This application note provides a detailed overview and protocols for the use of Amino-PEG8-Amine, a homobifunctional polyethylene glycol (PEG) linker, in reactions with NHS esters.

This compound is a versatile crosslinker featuring a hydrophilic 8-unit PEG spacer terminated with a primary amine at each end. This structure allows for the conjugation of two molecules possessing NHS ester functionalities or the modification of a single molecule to introduce a reactive amine. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, making it an ideal tool in various applications, including the development of antibody-drug conjugates (ADCs), the formation of protein-protein conjugates, and the functionalization of surfaces and nanoparticles.[1]

Reaction Mechanism and Kinetics

The fundamental reaction between this compound and an NHS ester is a nucleophilic acyl substitution. The deprotonated primary amine of the PEG linker acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

The reaction is highly pH-dependent. The optimal pH range for the reaction is typically between 7.2 and 8.5.[2] At a lower pH, the primary amine is protonated, reducing its nucleophilicity and slowing down the reaction rate.[3][4] Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.

dot

Reaction_Mechanism AminoPEG H₂N-(PEG)₈-NH₂ (this compound) Conjugate R-C(=O)NH-(PEG)₈-NH₂ (Mono-conjugate) AminoPEG->Conjugate + R-C(=O)O-NHS NHSEster R-C(=O)O-NHS (NHS Ester) NHSEster->Conjugate NHS N-Hydroxysuccinimide NHSEster->NHS released

Caption: Reaction of this compound with an NHS ester.

Quantitative Data

The efficiency and kinetics of the reaction are influenced by several factors, including pH, temperature, and the molar ratio of the reactants. Below are tables summarizing representative data for the reaction of PEGylated amines with NHS esters. Note: This data is illustrative and may not be specific to this compound. Optimization is recommended for specific applications.

Table 1: Effect of pH on Reaction Time and NHS Ester Stability

pHReaction Time to Steady StateHydrolysis Half-life of PEG-NHS
7.4~ 2 hours> 120 minutes
9.0~ 10 minutes< 9 minutes

Table 2: Recommended Molar Excess of NHS Ester for Protein Labeling

Protein ConcentrationMolar Excess of NHS EsterExpected Degree of Labeling (per antibody)
1-10 mg/mL20-fold4-6 linkers
Dilute solutions (<1 mg/mL)> 20-foldVariable, requires optimization

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an NHS Ester to this compound

This protocol describes a general method for the mono-conjugation of an NHS ester-functionalized molecule to this compound.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer with 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Allow the this compound and the NHS ester to warm to room temperature before opening the vials to prevent moisture condensation.

    • Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMF or DMSO. The concentration will depend on the specific molecule.

    • Prepare a stock solution of this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • In a reaction tube, add the desired amount of the NHS ester stock solution.

    • Add a 1:1 or 2:1 molar equivalent of the this compound stock solution to the NHS ester solution while gently vortexing. The optimal stoichiometry should be determined empirically.

    • The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The reaction can be monitored by LC-MS or TLC.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.

dot

Experimental_Workflow Start Start ReagentPrep Reagent Preparation (this compound, NHS Ester) Start->ReagentPrep Conjugation Conjugation Reaction (pH 7.2-8.0, RT, 30-60 min) ReagentPrep->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Analysis (LC-MS, SDS-PAGE) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for conjugation.

Protocol 2: Two-Step Crosslinking of Two Different Proteins Using this compound and a Heterobifunctional NHS Ester Crosslinker

This protocol describes a method for creating a protein-protein conjugate using this compound and a heterobifunctional crosslinker such as SM(PEG)n, which contains both an NHS ester and a maleimide group.

Materials:

  • Protein A (containing primary amines)

  • Protein B (containing sulfhydryl groups)

  • This compound

  • SM(PEG)n crosslinker (or similar NHS-maleimide crosslinker)

  • Conjugation Buffer A: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Conjugation Buffer B: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0

  • Desalting columns

Procedure:

Step 1: Activation of this compound with SM(PEG)n

  • Dissolve SM(PEG)n in anhydrous DMSO to a concentration of 10-20 mM.

  • Dissolve this compound in Conjugation Buffer A.

  • Add a 10- to 20-fold molar excess of the dissolved SM(PEG)n to the this compound solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the excess, unreacted SM(PEG)n using a desalting column equilibrated with Conjugation Buffer A. The product is a maleimide-activated this compound.

Step 2: Conjugation to Protein A

  • Dissolve Protein A in Conjugation Buffer A.

  • Add the maleimide-activated this compound to the Protein A solution. The optimal molar ratio should be determined empirically.

  • Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Remove the excess activated linker using a desalting column equilibrated with Conjugation Buffer B.

Step 3: Conjugation to Protein B

  • Dissolve Protein B (containing free sulfhydryl groups) in Conjugation Buffer B. If necessary, reduce any disulfide bonds in Protein B using a reducing agent and subsequently remove the reducing agent.

  • Add the Protein A-PEG8-maleimide conjugate from Step 2 to the Protein B solution.

  • Incubate for 1-2 hours at room temperature.

  • The final protein-protein conjugate can be purified by size-exclusion chromatography to remove any unreacted proteins.

Troubleshooting

Low Conjugation Yield:

  • Incorrect pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.

  • Hydrolyzed NHS Ester: Use fresh, anhydrous solvents and allow reagents to warm to room temperature before opening to prevent moisture contamination.

  • Presence of Primary Amines in Buffer: Avoid using buffers containing primary amines, such as Tris or glycine, during the conjugation step.

Precipitation of Conjugate:

  • Over-labeling: Reduce the molar excess of the NHS ester or shorten the reaction time.

  • Hydrophobicity: The conjugated molecule may be hydrophobic, leading to aggregation. The PEG spacer of this compound helps to mitigate this.

Conclusion

The reaction of this compound with NHS esters provides a robust and versatile method for the creation of a wide range of bioconjugates. The hydrophilic PEG spacer imparts favorable properties to the resulting molecules, making this an invaluable tool for researchers in drug development and various scientific disciplines. Careful control of reaction conditions, particularly pH, is crucial for achieving high yields and reproducible results. The protocols provided in this application note serve as a starting point for the development of specific conjugation strategies.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein PEGylation with Amino-PEG8-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of protein-based drugs.[1][2][3][4][5] The benefits of PEGylation are extensive, including improved drug solubility and stability, reduced immunogenicity and antigenicity, prolonged circulatory half-life, and decreased proteolytic degradation. This guide provides a detailed protocol for the PEGylation of a model protein using Amino-PEG8-Amine, a homobifunctional linker.

This compound is a hydrophilic 8-unit PEG spacer with a primary amine group at each end. This structure allows it to act as a crosslinker or spacer between two molecules. In this protocol, we will describe a two-step process: first, the activation of a protein's carboxyl groups, followed by reaction with this compound to form a stable amide bond. This method can be adapted for creating protein dimers or for linking proteins to other molecules or surfaces.

Principle of the Reaction

The conjugation strategy involves the use of a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to convert the carboxyl groups (glutamic acid, aspartic acid, or C-terminus) on the protein into amine-reactive NHS esters. These activated esters then readily react with the primary amine groups of the this compound linker.

Experimental Protocols

Materials and Equipment

  • Protein: Model protein with accessible carboxyl groups (e.g., Bovine Serum Albumin - BSA)

  • PEG Linker: this compound

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

  • Buffers:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

    • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Reaction Tubes: Low-protein-binding microcentrifuge tubes

  • Purification System:

    • Dialysis cassettes (10 kDa MWCO) or size-exclusion chromatography (SEC) column

  • Analytical Equipment:

    • SDS-PAGE system

    • UV-Vis Spectrophotometer

    • Mass Spectrometer (MALDI-TOF or ESI-LC/MS) for detailed characterization

    • Dynamic Light Scattering (DLS) for size analysis

Step-by-Step Protocol

Part 1: Protein Preparation

  • Prepare Protein Solution: Dissolve the model protein (e.g., BSA) in Activation Buffer to a final concentration of 5 mg/mL.

  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

Part 2: Activation of Protein Carboxyl Groups

  • Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in ultrapure water.

  • Activation Reaction:

    • Add a 50-fold molar excess of EDC to the protein solution.

    • Add a 50-fold molar excess of NHS to the protein solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Part 3: Conjugation with this compound

  • Prepare PEG Linker: Dissolve this compound in Conjugation Buffer to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the this compound solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.4-8.0 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

Part 4: Purification of the PEGylated Protein

  • Removal of Excess Reagents: Purify the PEGylated protein from excess PEG linker and reaction byproducts using dialysis against PBS or a size-exclusion chromatography (SEC) column.

  • Concentration: Concentrate the purified PEGylated protein using a centrifugal filter device if necessary.

Part 5: Characterization of the PEGylated Protein

  • SDS-PAGE Analysis: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. The PEGylated protein will appear as a higher molecular weight band or a smear due to the heterogeneity of PEGylation.

  • UV-Vis Spectroscopy: Determine the protein concentration using a standard protein assay (e.g., BCA or absorbance at 280 nm).

  • Mass Spectrometry: Use MALDI-TOF or LC-MS to determine the degree of PEGylation (the number of PEG molecules attached to each protein).

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the PEGylated protein to assess changes in size and aggregation state.

Data Presentation

Table 1: Reaction Parameters for Protein PEGylation

ParameterCondition
Protein Concentration5 mg/mL
EDC Molar Excess50-fold
NHS Molar Excess50-fold
This compound Molar Excess20-fold
Activation Time15-30 minutes
Conjugation Time2 hours at RT or overnight at 4°C
Quenching Agent50 mM Tris-HCl

Table 2: Characterization Results of Unmodified vs. PEGylated Protein

CharacteristicUnmodified ProteinPEGylated Protein
Apparent MW (SDS-PAGE) ~66 kDa>70 kDa (smeared band)
Hydrodynamic Diameter (DLS) 10 nm15 nm
Average Degree of PEGylation (Mass Spec) N/A2-3 PEGs/protein
Solubility in Aqueous Buffer HighVery High
Thermal Stability (Tm) 62°C68°C

Visualization of Workflows and Pathways

PEGylation_Workflow cluster_prep Part 1: Preparation cluster_activation Part 2: Activation cluster_conjugation Part 3: Conjugation cluster_purification Part 4: Purification cluster_characterization Part 5: Characterization Protein_Prep Prepare Protein Solution (5 mg/mL in Activation Buffer) Add_EDC_NHS Add EDC and NHS (50-fold molar excess) Protein_Prep->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at Room Temperature Add_EDC_NHS->Incubate_Activation Add_PEG Add this compound (20-fold molar excess) Incubate_Activation->Add_PEG Incubate_Conjugation Incubate 2 hours at RT or Overnight at 4°C Add_PEG->Incubate_Conjugation Quench Quench with Tris-HCl Incubate_Conjugation->Quench Purify Purify by Dialysis or SEC Quench->Purify Characterize Analyze by SDS-PAGE, Mass Spec, and DLS Purify->Characterize Reaction_Scheme Protein Protein-COOH (Carboxyl Group) Activated_Protein Protein-CO-NHS (NHS Ester) Protein->Activated_Protein + EDC, NHS PEGylated_Protein Protein-CO-NH-PEG8-NH2 (PEGylated Protein) Activated_Protein->PEGylated_Protein + H2N-PEG8-NH2 PEG H2N-PEG8-NH2 (this compound) PEG->PEGylated_Protein

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amino-PEG8-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving Amino-PEG8-Amine. This resource is tailored for researchers, scientists, and drug development professionals to navigate and optimize their conjugation reactions. This compound is a bifunctional linker with primary amine groups at both ends of a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure allows for versatile conjugation to molecules containing reactive groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2]

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as a hydrophilic crosslinker. Its terminal primary amine groups readily react with:

  • Activated NHS esters to form stable amide bonds. This is a very common and efficient method for labeling proteins and other biomolecules.

  • Carboxylic acids (-COOH) in the presence of carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds.

  • Aldehydes or ketones via reductive amination to form stable secondary amine linkages.

Q2: What is the optimal pH for reacting this compound with an NHS ester?

A2: The optimal pH for reacting NHS esters with primary amines, like those on this compound, is generally between 8.3 and 8.5. A slightly broader range of 7.2 to 9.0 can also be used. It's a delicate balance: at lower pH, the amine group is protonated (-NH3+) and not nucleophilic enough to react, while at a pH higher than optimal, the NHS ester is prone to rapid hydrolysis, which deactivates it.

Q3: Which buffers should I avoid in my reaction?

A3: It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the this compound for reaction with your target molecule (e.g., an NHS ester), significantly reducing your conjugation yield. Good buffer choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffers at the appropriate pH.

Q4: How can I purify my final PEGylated conjugate?

A4: Purification is essential to remove unreacted PEG linker, reagents, and native protein. Common methods include:

  • Size Exclusion Chromatography (SEC): Highly effective for removing low molecular weight impurities and separating the larger PEGylated conjugate from the unreacted protein.

  • Ion Exchange Chromatography (IEX): Useful for separating molecules based on charge. Since PEGylation can shield surface charges, IEX can separate different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated) and the native protein.

  • Reverse Phase Chromatography (RP-HPLC): Often used for analytical scale separation and can be effective for purifying peptides and small proteins.

  • Hydrophobic Interaction Chromatography (HIC): Can be a useful polishing step after IEX.

Troubleshooting Guide

This guide addresses common problems encountered during conjugation reactions with this compound.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The amine groups on the PEG linker are protonated (at low pH) or the NHS ester is hydrolyzed (at high pH).Ensure the reaction buffer is within the optimal pH range of 7.2-8.5, ideally 8.3. Verify the pH of your final reaction mixture.
Inactive Reagents: The this compound or the target molecule (e.g., NHS-ester) may have degraded due to improper storage or handling.Use fresh reagents. Store this compound at -20°C or colder, protected from moisture. Dissolve NHS esters in anhydrous DMSO or DMF immediately before use.
Incorrect Stoichiometry: An insufficient molar excess of one reactant over the other.For protein labeling, a 10- to 20-fold molar excess of the PEG-linker is a good starting point. This may require empirical optimization.
Presence of Competing Amines: Buffer components (e.g., Tris) or other contaminants are reacting with your target molecule.Use an amine-free buffer like PBS, HEPES, or bicarbonate. Ensure all solutions are free from amine contaminants.
Poor Solubility of Reagents Hydrophobicity of Target Molecule: The molecule you are conjugating to the PEG linker may have poor aqueous solubility.Dissolve the less soluble reactant in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.
Presence of Multiple Products (Polydispersity) Multiple Reactive Sites: The target molecule (e.g., a protein) has multiple sites (like several lysine residues) that can react.Adjust the stoichiometry by reducing the molar excess of the PEG linker to favor mono-conjugation. Further purification using IEX may be necessary to separate species.
Cross-linking: Since this compound is bifunctional, it can crosslink two molecules of your target protein.Use a large molar excess of the this compound to favor the reaction of only one amine group per PEG molecule with the target. Alternatively, consider using a monofunctional PEG-Amine.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-Ester Activated Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and linker.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0). The optimal protein concentration is typically 1-10 mg/mL.
  • This compound Stock Solution: Immediately before use, dissolve the this compound in the reaction buffer to a known concentration (e.g., 10 mM).
  • NHS-Ester Activated Protein: This protocol assumes you are starting with a pre-activated protein. If not, you will first need to perform the EDC/NHS activation of your protein's carboxyl groups.

2. Conjugation Reaction:

  • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

3. Quenching the Reaction (Optional):

  • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
  • Incubate for 15-30 minutes at room temperature.

4. Purification:

  • Remove unreacted this compound and quenching buffer components from the PEGylated protein using size exclusion chromatography (SEC) or dialysis.
  • If necessary, use ion exchange chromatography (IEX) to separate conjugates with different degrees of PEGylation.

5. Analysis:

  • Analyze the reaction products using SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.
  • Use techniques like MALDI-TOF mass spectrometry or HPLC to confirm conjugation and assess purity.

Visualizations

Below are diagrams illustrating key workflows and concepts for optimizing your this compound reactions.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_stop 3. Quenching & Purification cluster_analyze 4. Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) prep_peg Dissolve this compound in Reaction Buffer mix Mix Protein and PEG-Amine (10-20x molar excess of PEG) prep_peg->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., with Tris buffer) incubate->quench purify Purify Conjugate (SEC, IEX) quench->purify analyze Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: General experimental workflow for protein PEGylation.

G start Low or No Yield ph_check Is pH between 7.2 and 8.5? start->ph_check reagent_check Are reagents fresh and stored correctly? ph_check->reagent_check Yes adjust_ph Adjust pH with non-amine buffer ph_check->adjust_ph No buffer_check Is buffer amine-free? reagent_check->buffer_check Yes use_fresh Use fresh reagents reagent_check->use_fresh No ratio_check Is molar ratio optimized? buffer_check->ratio_check Yes change_buffer Switch to PBS or Bicarbonate buffer buffer_check->change_buffer No optimize_ratio Test different molar ratios (e.g., 5x to 50x) ratio_check->optimize_ratio No

Caption: Troubleshooting decision tree for low reaction yield.

G cluster_ph_scale Reaction pH Scale cluster_effects Primary Effects low_ph Low pH (< 7.0) optimal_ph Optimal pH (7.2 - 8.5) effect_low Amine is protonated (-NH3+) Non-nucleophilic Reaction is very slow low_ph->effect_low high_ph High pH (> 9.0) effect_optimal Balance of deprotonated amine (-NH2) and stable NHS-ester Good reaction rate optimal_ph->effect_optimal effect_high Rapid hydrolysis of NHS-ester Reduced conjugation efficiency Side reactions possible high_ph->effect_high

Caption: Relationship between pH and reaction efficiency.

References

Technical Support Center: Troubleshooting Low Yield in Amino-PEG8-Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG8-Amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) to address common issues, particularly low conjugation yield, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

This compound is a bifunctional linker with primary amine groups at both ends of a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2] These primary amines can react with various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of carbodiimide activators like EDC), to form stable amide bonds.[1][3] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the activated ester or carbodiimide-activated carboxyl group.

Q2: My conjugation yield is consistently low. What are the most common causes?

Low conjugation efficiency can be attributed to several factors. The most frequent culprits include suboptimal pH, inappropriate buffer composition, hydrolysis of the activated species, incorrect molar ratios of reactants, and issues with the quality of the reagents or the biomolecule itself.[4]

Q3: What is the optimal pH for this conjugation reaction?

The optimal pH for the reaction of an amine with an NHS ester is typically between 7 and 9. For reactions involving EDC to couple a carboxylic acid to an amine, the activation step is most efficient under acidic conditions (pH 4.5), while the subsequent reaction with the amine is favored at a slightly higher pH. It's crucial to maintain the pH within the optimal range to ensure the primary amines are deprotonated and thus nucleophilic, without promoting excessive hydrolysis of the activated ester.

Q4: Can I use common buffers like Tris or glycine for my conjugation?

No, it is critical to avoid buffers that contain primary amines, such as Tris or glycine. These buffer components will compete with your target molecule for reaction with the activated PEG, leading to a significant reduction in conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, or borate buffers.

Q5: How can I prevent hydrolysis of my activated PEG reagent?

NHS esters are susceptible to hydrolysis, especially at higher pH. The rate of hydrolysis increases as the pH rises, which competes with the primary amine reaction. To minimize hydrolysis, it is recommended to prepare solutions of the activated PEG reagent immediately before use and to carry out the reaction as promptly as possible. Storing the reagent in a desiccated environment at low temperatures (e.g., -20°C) is also crucial.

Q6: What molar ratio of this compound to my molecule should I use?

The ideal molar ratio depends on the number of available reactive sites on your target molecule and the desired degree of PEGylation. A molar excess of the PEG reagent is generally used to drive the reaction to completion. Ratios can range from a slight excess to 20-fold or higher. It is often necessary to empirically determine the optimal ratio for your specific application. A study on rhG-CSF PEGylation showed that a 5:1 molar ratio of mPEG-ALD to protein yielded an 86% monoPEGylated product.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low conjugation yield.

Problem: Low or No Conjugation Product
Potential Cause Recommended Solution
Incorrect Buffer pH Verify the pH of your reaction buffer immediately before use. For NHS ester reactions, ensure the pH is between 7 and 9. For EDC-mediated couplings, use a two-step process or a compromise pH.
Presence of Competing Amines Ensure your reaction buffer and biomolecule solution are free of extraneous primary amines like Tris or glycine. If necessary, perform a buffer exchange via dialysis or desalting column.
Hydrolysis of Activated Reagent Prepare the activated this compound solution immediately before starting the conjugation. Avoid storing the activated reagent in solution.
Inactive Reagents Use fresh, high-quality reagents. Ensure the this compound and any activating agents (e.g., EDC, NHS) have been stored correctly under desiccated conditions.
Suboptimal Molar Ratio Optimize the molar ratio of the PEG reagent to your target molecule. Perform a series of reactions with varying molar excess to find the optimal condition.
Insufficient Reaction Time Increase the reaction time. Monitor the progress of the reaction at different time points to determine the optimal duration.
Problem: Protein Precipitation During Conjugation
Potential Cause Recommended Solution
High Degree of Labeling Over-labeling can alter the solubility characteristics of the protein. Reduce the molar excess of the this compound in the reaction mixture.
pH Close to Isoelectric Point (pI) Modification of amine groups can change the protein's pI. Adjust the pH of the reaction buffer to be at least one pH unit away from the predicted new pI of the conjugate.
High Concentration of Organic Co-solvent If using an organic solvent to dissolve the PEG reagent, minimize its concentration. Add the PEG solution dropwise to the protein solution with gentle stirring.

Experimental Protocols

General Protocol for this compound Conjugation to a Protein via NHS Ester Chemistry

This protocol provides a general guideline and should be optimized for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS ester crosslinker (if starting with a carboxylated molecule to be activated)

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a known concentration.

  • Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary and should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by SEC or dialysis. Ion-exchange chromatography can be used to separate proteins with different degrees of PEGylation.

  • Analysis: Analyze the purified conjugate using SDS-PAGE, SEC, and/or mass spectrometry to determine the degree of PEGylation and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer conjugation Mix Protein and PEG Reagent (Conjugation) prep_protein->conjugation prep_peg Dissolve this compound Reagent prep_peg->conjugation incubation Incubate (RT or 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (SEC, IEX) quenching->purification analysis Analyze Product (SDS-PAGE, MS) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_buffer Check Buffer: - pH (7-9)? - Amine-free? start->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Yes buffer_bad Incorrect Buffer check_buffer->buffer_bad No check_reagents Check Reagents: - Freshly prepared? - Stored correctly? buffer_ok->check_reagents fix_buffer Action: - Adjust pH - Buffer Exchange buffer_bad->fix_buffer fix_buffer->start Re-run Experiment reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions Check Conditions: - Molar ratio? - Reaction time? reagents_ok->check_conditions fix_reagents Action: - Use fresh reagents reagents_bad->fix_reagents fix_reagents->start Re-run Experiment conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Suboptimal check_conditions->conditions_bad No analyze_protein Analyze Target Protein: - Purity? - Concentration accurate? conditions_ok->analyze_protein fix_conditions Action: - Optimize molar ratio - Increase reaction time conditions_bad->fix_conditions fix_conditions->start Re-run Experiment protein_ok Further Investigation Needed analyze_protein->protein_ok

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purification of Amino-PEG8-Amine Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins conjugated with Amino-PEG8-Amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugated proteins?

Purification of PEGylated proteins, including those conjugated with this compound, presents several challenges due to the properties of the polyethylene glycol (PEG) chain. The PEGylation process often results in a complex mixture of unreacted protein, excess PEG reagent, and protein species with varying numbers of PEG chains attached (e.g., mono-, di-, or multi-PEGylated proteins).[][2][3] Additionally, positional isomers, where PEG is attached to different sites on the protein, can form, further complicating the purification process.[][4] The PEG chain itself is a neutral, hydrophilic, and relatively inert polymer, which can mask the protein's intrinsic physicochemical properties, making separation based on charge or hydrophobicity less effective.

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugated proteins?

Several chromatographic techniques can be employed, often in combination, to achieve high purity of this compound conjugated proteins. The most common methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is very effective at removing unreacted PEG and smaller molecules. It can also separate mono-PEGylated from di-PEGylated and native proteins, especially when there is a significant size difference.

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net charge. The attachment of the neutral this compound chain can shield the protein's surface charges, altering its interaction with the IEX resin. This change in charge can be exploited to separate PEGylated species from the unreacted protein. The terminal amine group on the this compound linker may also contribute to the overall charge of the conjugate, influencing its behavior on the column.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, and HIC can be a useful complementary technique to IEX, particularly for separating species that are difficult to resolve by other methods.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is often used for analytical purposes to assess purity and can also be used for small-scale purification.

Q3: How can I remove unreacted this compound from my conjugated protein sample?

Size exclusion chromatography (SEC) is the most effective method for removing unreacted, low molecular weight this compound from the much larger conjugated protein. Dialysis or ultrafiltration can also be used to remove smaller molecules, but SEC generally provides better resolution and purity.

Q4: How can I separate mono-PEGylated from multi-PEGylated species and the native protein?

A combination of chromatographic techniques is often necessary for this separation.

  • Ion-Exchange Chromatography (IEX): The number of attached PEG chains will affect the degree of charge shielding. Proteins with more PEG chains will have their surface charges more effectively masked, leading to weaker binding to the IEX resin and earlier elution. This allows for the separation of mono-, di-, and multi-PEGylated species from each other and from the more highly charged native protein.

  • Size Exclusion Chromatography (SEC): If the size difference between the mono- and multi-PEGylated species is significant, SEC can provide good separation.

  • Hydrophobic Interaction Chromatography (HIC): The number of PEG chains can also influence the overall hydrophobicity of the conjugate, allowing for separation using HIC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound conjugated proteins.

Problem 1: Poor resolution between PEGylated and non-PEGylated protein in Ion-Exchange Chromatography (IEX).
Potential Cause Troubleshooting Step
Inappropriate pH of the mobile phase. The pH of the buffer affects the net charge of both the protein and the IEX resin. Perform a pH scouting study to find the optimal pH that maximizes the charge difference between the native and PEGylated protein. The isoelectric point (pI) of the native protein can be a good starting point for determining the appropriate pH range.
Incorrect salt gradient. A shallow salt gradient can improve the resolution between species with small charge differences. Optimize the gradient slope and the initial and final salt concentrations.
PEG chain is shielding the protein's charge too effectively. Consider using a different purification technique, such as Hydrophobic Interaction Chromatography (HIC), which separates based on a different property.
The this compound linker's terminal amine is protonated and interfering with separation. Adjust the buffer pH to a level where the terminal amine is not charged, which may help in achieving better separation based on the protein's intrinsic charge.
Problem 2: Co-elution of conjugated protein and unreacted PEG in Size Exclusion Chromatography (SEC).
Potential Cause Troubleshooting Step
Inadequate column length or resolution. Use a longer SEC column or a column with a smaller particle size to increase the resolution. Connecting two columns in series can also improve separation.
Aggregation of the PEGylated protein. Aggregates will elute earlier than the monomeric form and may co-elute with high molecular weight unreacted PEG. Analyze the sample for aggregates using techniques like dynamic light scattering (DLS). Optimize buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation.
Non-ideal interactions with the SEC resin. Some proteins can interact with the SEC matrix, leading to peak tailing or broadening. Screen different SEC columns with various base materials. Adjust the mobile phase composition (e.g., salt concentration) to minimize these interactions.
Problem 3: Low recovery of the PEGylated protein from the chromatography column.
Potential Cause Troubleshooting Step
Non-specific binding to the column matrix. This can be an issue with all types of chromatography. Add a low concentration of a non-ionic detergent (e.g., Tween 20) to the mobile phase to reduce non-specific binding. For IEX, ensure the salt concentration in the elution buffer is high enough to disrupt all ionic interactions. For HIC, ensure the final salt concentration is low enough for complete elution.
Precipitation of the protein on the column. The high salt concentrations used in HIC can sometimes cause protein precipitation. Perform solubility tests of your PEGylated protein under different salt concentrations before running the HIC column.
Instability of the conjugated protein. The purification process itself might be causing the protein to degrade or precipitate. Ensure all buffers are freshly prepared and filtered. Work at a lower temperature (e.g., 4°C) if the protein is known to be unstable.

Experimental Protocols

General Workflow for Purification

A typical purification strategy for this compound conjugated proteins involves a multi-step process to remove unreacted materials and separate different PEGylated species.

Purification Workflow Reaction_Mixture PEGylation Reaction Mixture (Conjugated Protein, Native Protein, Unreacted PEG) SEC Size Exclusion Chromatography (SEC) (Removes unreacted PEG) Reaction_Mixture->SEC Step 1 IEX Ion-Exchange Chromatography (IEX) (Separates Native, Mono-, and Multi-PEGylated) SEC->IEX Step 2 HIC Hydrophobic Interaction Chromatography (HIC) (Further polishing/separation of isomers) IEX->HIC Optional Step 3 Pure_Product Purified this compound Conjugated Protein IEX->Pure_Product HIC->Pure_Product Troubleshooting Logic Start Purification Issue Identified Check_Purity Assess Purity by SDS-PAGE/HPLC Start->Check_Purity Contamination_Type Identify Contaminant Check_Purity->Contamination_Type Impure Low_Yield Low Yield Check_Purity->Low_Yield Pure but Low Yield Unreacted_PEG Unreacted PEG Present Contamination_Type->Unreacted_PEG Small MW Contaminant Native_Protein Native Protein Present Contamination_Type->Native_Protein Similar MW Contaminant Aggregates Aggregates Present Contamination_Type->Aggregates High MW Contaminant Optimize_SEC Optimize SEC (Longer column, slower flow rate) Unreacted_PEG->Optimize_SEC Optimize_IEX Optimize IEX (Adjust pH, gradient) Native_Protein->Optimize_IEX Optimize_Buffer Optimize Buffer Conditions (Additives, pH, salt) Aggregates->Optimize_Buffer Success Purification Successful Optimize_SEC->Success Optimize_HIC Consider HIC Optimize_IEX->Optimize_HIC If IEX fails Optimize_HIC->Success Optimize_Buffer->Success Check_Binding Non-specific Binding? Low_Yield->Check_Binding Check_Precipitation Precipitation on Column? Check_Binding->Check_Precipitation No Modify_Buffer Modify Buffer (Additives, detergents) Check_Binding->Modify_Buffer Yes Check_Stability Protein Instability? Check_Precipitation->Check_Stability No Solubility_Test Perform Solubility Test Check_Precipitation->Solubility_Test Yes Stability_Test Perform Stability Test Check_Stability->Stability_Test Yes Check_Stability->Success No Modify_Buffer->Success Solubility_Test->Success Stability_Test->Success

References

Technical Support Center: Improving the Efficiency of Amino-PEG8-Amine Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Amino-PEG8-Amine as a crosslinker. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to help optimize your crosslinking reactions.

Troubleshooting Guide

Problem: Low or No Crosslinking Efficiency

This is one of the most common issues encountered during crosslinking experiments. The following table outlines potential causes and their solutions.

Potential CauseRecommended Solution
Hydrolysis of the activating group (e.g., NHS ester) Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1][2] Prepare stock solutions of activated linkers (e.g., NHS-ester-PEG8-Amine) fresh in anhydrous DMSO or DMF immediately before use. Avoid prolonged incubation times, especially at higher pH.
Presence of primary amines in the buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1] If your sample is in an incompatible buffer like Tris or glycine, perform a buffer exchange using dialysis or a desalting column before starting the reaction.[2]
Inaccessible primary amines on the target molecule The primary amines on your protein or other molecule may be sterically hindered. Consider using a denaturing agent if the native conformation is not essential for your application. Alternatively, a crosslinker with a longer spacer arm might be beneficial, though this compound already provides a significant spacer.
Inactive this compound reagent Ensure proper storage of the this compound reagent at -20°C in a desiccated environment.[3] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.
Incorrect molar ratio of reactants Optimize the molar ratio of the crosslinker to your target molecules. A 10- to 50-fold molar excess of the crosslinker over the protein is a common starting point.
Problem: Precipitation or Aggregation of Conjugates

Precipitation during or after the crosslinking reaction can lead to a significant loss of sample.

Potential CauseRecommended Solution
High degree of crosslinking Reduce the molar excess of the crosslinker relative to the target molecule to control the number of modifications. Excessive modification can alter the protein's properties and lead to aggregation.
Use of a hydrophobic crosslinker While this compound is hydrophilic, if you are using it to link two hydrophobic molecules, aggregation can still occur. The PEG8 spacer is designed to increase solubility, but in some cases, a longer PEG chain may be necessary.
Change in protein pI The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of a protein. If the new pI is close to the buffer pH, it can reduce solubility. Consider adjusting the pH of your buffer after the reaction is complete.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target of this compound?

This compound is a homobifunctional crosslinker with a primary amine at each end of a polyethylene glycol (PEG) spacer. These primary amines can be reacted with various functional groups, but they are most commonly used to crosslink molecules containing carboxylic acids (after activation) or N-hydroxysuccinimide (NHS) esters.

Q2: What is the most common side reaction when using activated (e.g., NHS-ester) this compound?

The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction competes with the desired reaction with primary amines on your target molecule and results in a non-reactive carboxylic acid, thereby reducing the efficiency of the crosslinking. The rate of hydrolysis is highly dependent on the pH of the reaction buffer.

Q3: Can the amine groups of this compound react with other functional groups besides activated carboxylic acids?

Yes, the primary amines of this compound can also react with other electrophilic groups such as aldehydes and ketones through reductive amination.

Q4: What are the optimal pH conditions for crosslinking with this compound?

When reacting the amine groups of this compound with NHS esters, the optimal pH range is between 7.2 and 8.5. In this range, the primary amines are sufficiently deprotonated to be nucleophilic, while the rate of NHS-ester hydrolysis is minimized.

Q5: How should I store and handle this compound?

This compound should be stored at -20°C in a desiccated environment to prevent degradation. Before use, the vial should be allowed to warm to room temperature before opening to avoid moisture condensation.

Q6: What is the purpose of the PEG8 spacer?

The polyethylene glycol (PEG) spacer in this compound serves several important functions:

  • Increases Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the crosslinker and the resulting conjugate.

  • Reduces Steric Hindrance: The length of the PEG8 spacer provides distance between the conjugated molecules, which can help to preserve their native structure and function.

  • Improves Biocompatibility: PEGylation can reduce the immunogenicity of the resulting conjugate.

Quantitative Data Summary

The efficiency of crosslinking reactions is influenced by several factors. The following tables provide a summary of key quantitative data related to NHS ester reactions, which are commonly used to activate molecules for reaction with this compound.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

Data is for general NHS esters and serves as a guideline. The actual half-life may vary for specific PEGylated NHS esters.

Table 2: Recommended Reaction Conditions for NHS Ester Crosslinking

ParameterRecommended RangeNotes
pH 7.2 - 8.5Balances amine reactivity and NHS ester stability.
Temperature 4°C to Room TemperatureLower temperatures can prolong the reaction time but may improve stability.
Reaction Time 30 minutes to 4 hoursShould be optimized for the specific application.
Molar Excess of Crosslinker 10 - 50 foldThis should be optimized to achieve the desired degree of labeling and avoid aggregation.

Experimental Protocols

Protocol 1: Two-Step Crosslinking of Two Different Proteins Using an NHS-Ester Activated Linker and this compound

This protocol describes the crosslinking of Protein A (containing primary amines) with Protein B (containing carboxylic acids) using a heterobifunctional approach where Protein B is first activated to an NHS ester.

Materials:

  • Protein A in amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B in activation buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Activation of Protein B:

    • Dissolve Protein B in Activation Buffer at a concentration of 1-5 mg/mL.

    • Add EDC and NHS to the Protein B solution at a molar ratio of 1:2:2 (Protein B:EDC:NHS).

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated ester of Protein B.

  • Purification of Activated Protein B:

    • Remove excess EDC and NHS using a desalting column equilibrated with Reaction Buffer (e.g., PBS, pH 7.4).

  • Crosslinking Reaction:

    • Immediately add the activated Protein B to a solution of Protein A and this compound in Reaction Buffer. The molar ratio of Protein A : this compound : activated Protein B should be optimized, but a starting point of 1:10:1 is recommended.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess crosslinker and quenching buffer using a desalting column or dialysis.

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Crosslinking cluster_step4 Step 4: Quenching cluster_step5 Step 5: Final Purification & Analysis A Prepare Protein B in Activation Buffer B Add EDC and NHS A->B C Incubate (15-30 min) B->C D Remove excess EDC/NHS via Desalting Column C->D Activated Protein B E Combine Activated Protein B with Protein A and this compound D->E F Incubate (0.5-4 hours) E->F G Add Quenching Buffer (e.g., Tris) F->G H Purify Conjugate (Desalting/Dialysis) G->H I Analyze (SDS-PAGE, Western Blot, MS) H->I

Caption: A typical experimental workflow for a two-step protein crosslinking reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Crosslinking? cause1 NHS Ester Hydrolysis? start->cause1 Check cause2 Competing Amines in Buffer? start->cause2 Check cause3 Inactive Reagent? start->cause3 Check cause4 Steric Hindrance? start->cause4 Check sol1 Optimize pH (7.2-8.5) Use fresh reagents cause1->sol1 sol2 Use Amine-Free Buffers (PBS, HEPES) Buffer exchange sample cause2->sol2 sol3 Store reagents at -20°C, desiccated Equilibrate before opening cause3->sol3 sol4 Use denaturant (if possible) Consider longer spacer arm cause4->sol4

Caption: A logical diagram for troubleshooting low crosslinking yield.

References

preventing aggregation during Amino-PEG8-Amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent aggregation during reactions involving Amino-PEG8-Amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a homobifunctional crosslinker containing two primary amine (-NH2) groups at either end of a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1][2] These primary amine groups are reactive towards functional groups such as activated NHS esters, carboxylic acids, and carbonyls (aldehydes and ketones).[1][2] The PEG spacer enhances the solubility of the molecule in aqueous solutions.[1]

Q2: What are the common causes of aggregation when using this compound?

Aggregation during reactions with this compound is typically caused by one or more of the following factors:

  • Intermolecular Cross-linking: Since this compound has two reactive amine groups, it can link multiple molecules together, leading to the formation of large, potentially insoluble aggregates.

  • High Concentrations: At high concentrations of either the this compound or the molecule it is being reacted with, the proximity of molecules increases the likelihood of intermolecular interactions and cross-linking.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of the reactants and products. Deviations from optimal conditions can promote aggregation.

  • Poor Reagent Quality or Handling: Impurities in the reagents or improper storage and handling can lead to side reactions and aggregation. This compound should be stored at -20°C and protected from moisture.

Q3: How does pH affect reactions with this compound?

The pH of the reaction buffer is a critical parameter. For reactions with NHS esters, a pH range of 7.0-9.0 is generally optimal for the reaction of primary amines. At a pH below 7, the amine groups can become protonated, reducing their nucleophilicity and slowing down the desired reaction. Conversely, at a pH above 9.0, the hydrolysis of NHS esters can become a significant competing reaction, reducing the efficiency of the conjugation. The isoelectric point of the molecule being conjugated should also be considered, as its solubility may be lowest at this pH.

Q4: Can I use buffers containing primary amines, such as Tris or glycine?

No, you should avoid buffers that contain primary amines, such as Tris (trimethylolaminomethane) or glycine. These buffers will compete with the this compound for reaction with your target molecule (e.g., an NHS ester), thereby reducing the yield of your desired product. Suitable amine-free buffers include phosphate, carbonate/bicarbonate, HEPES, and borate buffers.

Troubleshooting Guide

Issue 1: Aggregation is observed during the reaction.

Potential Cause Recommended Solution
High reactant concentrations Test a range of lower concentrations for your target molecule (e.g., 0.5, 1, 2, 5 mg/mL).
Suboptimal pH Screen a range of pH values (e.g., 7.0, 7.4, 8.0, 8.5) to find the optimal balance between reaction efficiency and stability.
High temperature Perform the reaction at a lower temperature, such as 4°C, to slow down the reaction rate and potentially reduce aggregation.
Rapid addition of reagents Instead of adding the entire volume of one reactant at once, add it in smaller portions over a period of time (stepwise addition).
Intermolecular cross-linking Optimize the molar ratio of this compound to your target molecule. Evaluate different molar excess ratios (e.g., 1:1, 5:1, 10:1).

Issue 2: Low yield of the desired PEGylated product.

Potential Cause Recommended Solution
Incorrect pH Ensure the reaction buffer pH is within the optimal range of 7.0-9.0 for reactions with NHS esters.
Hydrolysis of NHS ester If reacting with an NHS ester, avoid pH values above 9.0 and prepare the NHS ester solution immediately before use. Do not store NHS esters in solution.
Presence of primary amines in the buffer Perform a buffer exchange using dialysis or a desalting column to an amine-free buffer like PBS, HEPES, or borate buffer.
Poor quality of reagents Use high-purity reagents and ensure proper storage and handling of this compound (-20°C, desiccated).
Inefficient reaction time/temperature Optimize the incubation time (e.g., 30-60 minutes at room temperature or 2 hours on ice). Perform a time-course experiment to determine the optimal reaction duration.

Experimental Protocols

Protocol: Conjugation of this compound to an NHS-Ester Activated Molecule

This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules involved.

1. Buffer Preparation:

  • Prepare a suitable amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4.

  • Degas the buffer before use.

2. Preparation of Reactants:

  • Molecule to be PEGylated: Dissolve the molecule containing the NHS ester in the prepared buffer to a final concentration of 1-10 mg/mL. If the molecule is in a buffer containing primary amines, perform a buffer exchange.

  • This compound Solution: Immediately before use, dissolve the this compound in the reaction buffer.

3. Reaction Initiation:

  • Add a calculated molar excess of the this compound solution to the NHS-ester activated molecule solution. A 10 to 50-fold molar excess is a good starting point.

  • Ensure gentle mixing during the addition.

4. Incubation:

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined experimentally.

5. Quenching:

  • Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

6. Purification:

  • Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC) or dialysis.

7. Analysis:

  • Analyze the extent of PEGylation using techniques such as SDS-PAGE, HPLC, or mass spectrometry.

Table 1: Recommended Starting Conditions for this compound Reactions

ParameterRecommended RangeRationale
pH 7.0 - 8.5Balances amine reactivity with the stability of NHS esters.
Temperature 4°C - Room TemperatureLower temperatures can help control the reaction rate and reduce aggregation.
Molar Ratio (PEG:Molecule) 1:1 to 20:1A molar excess of the PEG linker can drive the reaction to completion, but a very high excess may increase the risk of aggregation.
Protein Concentration 0.5 - 5 mg/mLLower concentrations can reduce the likelihood of intermolecular cross-linking.
Buffer Type Phosphate, HEPES, BorateThese buffers are amine-free and will not compete in the reaction.

Visualizations

cluster_reactants Reactants cluster_products Potential Products Molecule_A Molecule A (e.g., with NHS-ester) Desired_Product Desired Product (Molecule A - PEG8 - Amine) Molecule_A->Desired_Product Desired Reaction Amino_PEG8_Amine This compound Amino_PEG8_Amine->Desired_Product Crosslinked_Product Cross-linked Product (Molecule A - PEG8 - Molecule A) Amino_PEG8_Amine->Crosslinked_Product Desired_Product->Crosslinked_Product Further Reaction Aggregates Aggregates Crosslinked_Product->Aggregates Leads to

Caption: Reaction pathway showing desired and undesired products.

Start Aggregation Observed Check_Concentration Are concentrations high? Start->Check_Concentration Reduce_Concentration Reduce reactant concentrations Check_Concentration->Reduce_Concentration Yes Check_pH Is pH optimal (7.0-8.5)? Check_Concentration->Check_pH No Reduce_Concentration->Check_pH Adjust_pH Screen different pH values Check_pH->Adjust_pH No Check_Temp Is temperature high? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Lower_Temp Lower reaction temperature (e.g., 4°C) Check_Temp->Lower_Temp Yes Check_Addition Was addition too fast? Check_Temp->Check_Addition No Lower_Temp->Check_Addition Stepwise_Addition Use stepwise addition of reagents Check_Addition->Stepwise_Addition Yes Re-evaluate Re-evaluate Reaction Check_Addition->Re-evaluate No Stepwise_Addition->Re-evaluate

Caption: Troubleshooting workflow for aggregation issues.

References

Technical Support Center: Removal of Unreacted Amino-PEG8-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted Amino-PEG8-Amine from their experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a hydrophilic, bifunctional crosslinker containing two primary amine groups separated by an eight-unit polyethylene glycol (PEG) spacer. It is commonly used in bioconjugation to link molecules together. The removal of unreacted this compound is crucial as its presence can lead to poorly characterized products, interfere with downstream applications, and potentially cause unwanted side reactions or aggregation of the target molecule.

Q2: What are the primary methods for removing unreacted this compound?

The most common methods for removing unreacted this compound are based on differences in size, charge, or hydrophobicity between the desired product and the small PEG linker. These methods include:

  • Dialysis: A membrane-based technique that separates molecules based on size.

  • Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their hydrodynamic radius.

  • Ion Exchange Chromatography (IEX): A technique that separates molecules based on their net charge.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique that separates molecules based on their hydrophobicity.

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on several factors, including the properties of your target molecule (e.g., size, charge, stability), the scale of your experiment, the required purity of the final product, and the available equipment. A combination of methods may be necessary to achieve the desired purity.

Troubleshooting Guides

Dialysis

Problem: Incomplete removal of this compound.

Potential Cause Recommended Solution
Incorrect Molecular Weight Cutoff (MWCO) Select a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your target molecule to ensure its retention, while allowing the small this compound (MW: 412.52 g/mol ) to pass through. For most proteins, a 3-10 kDa MWCO membrane is suitable.[1][2][3]
Insufficient Dialysis Time or Buffer Volume Dialyze for a longer period (e.g., overnight) and use a large volume of dialysis buffer (dialysate), ideally 100-200 times the sample volume. Perform at least two to three buffer changes to maintain a high concentration gradient.[1]
Sample Viscosity If the sample is highly concentrated or viscous, dilute it to improve the diffusion of the small PEG linker.

Problem: Loss of target molecule.

Potential Cause Recommended Solution
MWCO of the membrane is too high Ensure the MWCO of the dialysis membrane is significantly smaller than the molecular weight of your target molecule.
Nonspecific binding to the membrane Use a dialysis membrane with low protein binding properties, such as those made from regenerated cellulose.[3]
Size Exclusion Chromatography (SEC)

Problem: Co-elution of this compound with the target molecule.

Potential Cause Recommended Solution
Inappropriate column selection Choose an SEC column with a fractionation range that provides good separation between your target molecule and the small this compound. For a large protein, a column with a large exclusion limit will allow the protein to elute in the void volume while the small PEG linker is retained.
Poor resolution Optimize the flow rate; a lower flow rate generally improves resolution. Ensure the column is packed efficiently and minimize dead volumes in the HPLC system.
Sample overloading Inject a smaller sample volume. For analytical SEC, the sample volume should not exceed 1-2% of the total column volume.
Ion Exchange Chromatography (IEX)

Problem: Unreacted this compound is detected in the product fraction.

Potential Cause Recommended Solution
Suboptimal pH or salt concentration Optimize the pH of the buffers to ensure your target molecule and the unreacted PEG linker have different net charges. Adjust the salt gradient for elution to achieve better separation. Since this compound is basic, it will bind to a cation exchanger at neutral pH.
Column overloading Reduce the amount of sample loaded onto the column.
"Charge-shielding" effect If you are purifying a PEGylated protein, the PEG chains can shield the protein's charge, causing it to elute earlier than the un-PEGylated form. This can sometimes lead to co-elution with other species. A shallower gradient may improve separation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Problem: Poor separation of the product and unreacted PEG linker.

Potential Cause Recommended Solution
Inappropriate column chemistry Test different column stationary phases (e.g., C4, C8, C18) to find the one that provides the best selectivity for your molecules. Wide-pore columns (300 Å) are generally recommended for protein and large peptide separations.
Suboptimal gradient Optimize the gradient of the organic solvent (e.g., acetonitrile). A shallower gradient generally provides better resolution.
Ion-pairing agent Use an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase to improve peak shape and resolution of peptides and proteins.

Quantitative Data Summary

The efficiency of removal for unreacted this compound will depend on the specific experimental conditions. However, the following table provides a general comparison of the expected efficiency for each method.

Method Expected Removal Efficiency Key Considerations
Dialysis >95%Dependent on MWCO, dialysis time, and buffer changes. May not be sufficient for achieving very high purity.
Size Exclusion Chromatography (SEC) >98%High resolution can be achieved with optimized columns and conditions.
Ion Exchange Chromatography (IEX) >99%Can provide excellent separation based on charge differences.
Reversed-Phase HPLC (RP-HPLC) >99.5%Offers very high resolution and can be used for both purification and quantification.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound by Dialysis
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cutoff (MWCO) that is at least 3-5 times smaller than the molecular weight of your target molecule. For most protein applications, a 3.5 kDa or 7 kDa MWCO membrane is appropriate.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.

  • Sample Loading: Load your sample containing the reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of the desired buffer (dialysate), typically 100-200 times the sample volume. Stir the buffer gently at 4°C.

  • Buffer Changes: For efficient removal, change the dialysis buffer at least three times over a 24-hour period (e.g., after 4 hours, 8 hours, and then overnight).

  • Sample Recovery: After dialysis, carefully remove the sample from the tubing/cassette.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for separating your target molecule from the ~412 Da this compound. Equilibrate the column with a suitable buffer that is compatible with your downstream application.

  • System Preparation: Ensure the HPLC system is free of air bubbles and that the pressure is stable.

  • Sample Preparation: Filter your sample through a 0.22 µm filter to remove any particulates.

  • Injection: Inject the filtered sample onto the equilibrated SEC column.

  • Elution: Elute the sample with the equilibration buffer at an optimized flow rate. The larger target molecule will elute before the smaller unreacted this compound.

  • Fraction Collection: Collect fractions corresponding to the peak of your target molecule.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., SDS-PAGE, UV-Vis spectroscopy, or RP-HPLC) to confirm the removal of the unreacted PEG linker.

Protocol 3: Quantification of Residual this compound by RP-HPLC
  • Column and Mobile Phase: Use a C18 reversed-phase column with a pore size of 100-300 Å. The mobile phase typically consists of:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program: Develop a gradient elution method that separates the unreacted this compound from your product and other reaction components. A shallow gradient will likely be required for high resolution.

  • Standard Curve: Prepare a series of standards of known concentrations of this compound in a relevant buffer.

  • Sample Analysis: Inject your purified sample and the standards onto the RP-HPLC system.

  • Quantification: Integrate the peak area corresponding to this compound in your sample and determine its concentration using the standard curve. A more advanced method involves using a 2D-LC system with SEC in the first dimension to remove the bulk protein, followed by RP-HPLC with a charged aerosol detector (CAD) for sensitive quantification of the non-chromophoric PEG linker.

Visualizations

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis start Reaction Mixture membrane Select & Prepare Dialysis Membrane (e.g., 3.5 kDa MWCO) start->membrane load_sample Load Sample into Dialysis Cassette membrane->load_sample dialyze Dialyze against Large Volume of Buffer (with stirring at 4°C) load_sample->dialyze buffer_change1 Buffer Change 1 (after 4h) dialyze->buffer_change1 buffer_change2 Buffer Change 2 (after 8h) buffer_change1->buffer_change2 buffer_change3 Buffer Change 3 (overnight) buffer_change2->buffer_change3 recover Recover Purified Product buffer_change3->recover analyze Analyze Purity (e.g., RP-HPLC) recover->analyze end Pure Product analyze->end

Caption: Workflow for the removal of unreacted this compound using dialysis.

experimental_workflow_sec cluster_prep Preparation cluster_sec SEC Separation cluster_analysis Analysis start Reaction Mixture prepare_sample Filter Sample (0.22 µm) start->prepare_sample inject Inject Sample prepare_sample->inject equilibrate_column Equilibrate SEC Column equilibrate_column->inject elute Isocratic Elution inject->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions (SDS-PAGE, HPLC) collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool end Pure Product pool->end

Caption: Experimental workflow for purification using Size Exclusion Chromatography (SEC).

logical_relationship_method_selection cluster_criteria Decision Criteria cluster_methods Purification Methods start Start: Need to remove unreacted this compound properties Target Molecule Properties? start->properties scale Scale of Experiment? purity Required Purity? scale->purity dialysis Dialysis scale->dialysis Large Scale sec Size Exclusion Chromatography (SEC) scale->sec Small to Medium Scale iex Ion Exchange Chromatography (IEX) scale->iex Small to Large Scale rphplc Reversed-Phase HPLC (RP-HPLC) scale->rphplc Small (Analytical) to Medium (Preparative) Scale purity->dialysis Moderate Purity purity->sec High Purity purity->iex High to Very High Purity purity->rphplc Very High Purity properties->scale Size, Charge, Stability dialysis->sec Follow-up for higher purity sec->iex Alternative/Complementary iex->rphplc For highest purity/quantification

Caption: Decision tree for selecting a method to remove unreacted this compound.

References

impact of pH on Amino-PEG8-Amine reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Amino-PEG8-Amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with NHS esters?

A1: The optimal pH for reacting the primary amine groups of this compound with N-hydroxysuccinimide (NHS) esters is in the range of 7.2 to 8.5.[1] A pH of 8.3-8.5 is often recommended as the ideal condition for this conjugation.[2][3][4]

Q2: Why is pH so critical for the reactivity of this compound?

A2: The reactivity of the primary amine groups of this compound is highly dependent on their protonation state, which is governed by the pH of the solution. For the amine to act as a nucleophile and react with an NHS ester, it must be in its deprotonated, free-amine form (-NH2). The pKa of the protonated amine (-NH3+) of a PEG-amine linker is approximately 9.7 in solution.

  • At a low pH (well below the pKa): The amine groups are predominantly protonated (-NH3+), making them non-nucleophilic and thus unreactive towards NHS esters.[2]

  • At an optimal pH (around 7.2-8.5): A sufficient fraction of the amine groups are in the deprotonated, reactive state to allow for efficient conjugation, while minimizing the competing hydrolysis of the NHS ester.

  • At a high pH (well above 8.5): While the concentration of the reactive deprotonated amine is higher, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall yield of the desired conjugate.

Q3: Which buffers are recommended for conjugation reactions with this compound?

A3: It is crucial to use a buffer that does not contain primary amines, which would compete with the this compound for reaction with the NHS ester. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffer

  • HEPES buffer

  • Borate buffer

Buffers to avoid include Tris and glycine, as they contain primary amines.

Q4: Can I use organic solvents in my reaction?

A4: Yes, if the NHS ester has poor aqueous solubility, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to dissolve it before adding it to the aqueous reaction mixture containing this compound. It is important to use amine-free DMF.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no conjugation Incorrect buffer pH: The pH of the reaction buffer is too low, leading to protonated and unreactive amine groups.Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.
Hydrolysis of NHS ester: The NHS ester has hydrolyzed due to high pH or prolonged exposure to aqueous buffer.Prepare fresh solutions of the NHS ester immediately before use. Avoid unnecessarily high pH and prolonged reaction times.
Buffer interference: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the this compound.Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.
Poor reproducibility Inconsistent reaction conditions: Variations in pH, temperature, or reaction time between experiments.Standardize all reaction parameters, including buffer preparation, pH measurement, temperature control, and reaction time.
Degradation of reagents: The this compound or NHS ester has degraded during storage.Store reagents as recommended by the supplier, typically at -20°C and protected from moisture.
Precipitation during reaction Poor solubility of reactants: The NHS ester or the resulting conjugate has limited solubility in the reaction buffer.Dissolve the NHS ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) before adding it to the reaction.

Quantitative Data Summary

The efficiency of the reaction between this compound and an NHS ester is a balance between the rate of aminolysis (the desired reaction) and the rate of NHS ester hydrolysis (a competing side reaction). The table below summarizes the effect of pH on the half-life of a typical NHS ester.

pH Temperature Half-life of NHS Ester Implication for Reactivity
7.00°C4-5 hoursSlower aminolysis, but also slower hydrolysis.
8.64°C10 minutesFaster aminolysis, but significantly faster competing hydrolysis.

Note: This data is for a general NHS ester and is intended to illustrate the trend. The exact half-life will vary depending on the specific NHS ester.

Experimental Protocols

Protocol: pH Optimization for NHS Ester Conjugation to this compound

This protocol provides a general framework for optimizing the pH of a conjugation reaction between this compound and an NHS ester-activated molecule (e.g., a protein, fluorescent dye).

Materials:

  • This compound

  • NHS ester-activated molecule

  • Reaction Buffers:

    • 0.1 M Phosphate Buffer, pH 7.2

    • 0.1 M HEPES Buffer, pH 7.5

    • 0.1 M Borate Buffer, pH 8.0

    • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Amine-free DMSO or DMF (if needed for NHS ester)

  • Analytical tools for assessing conjugation (e.g., HPLC, SDS-PAGE, mass spectrometry)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in one of the reaction buffers.

    • Immediately before use, dissolve the NHS ester-activated molecule in the same reaction buffer or in a minimal volume of amine-free DMSO/DMF.

  • Set up Parallel Reactions:

    • Set up a series of small-scale reactions, each with a different reaction buffer (pH 7.2, 7.5, 8.0, 8.3).

    • To each reaction, add the this compound solution.

    • Initiate the reactions by adding the NHS ester solution. A typical molar excess of the NHS ester to this compound is 5- to 20-fold.

  • Incubation:

    • Incubate the reactions at room temperature or 4°C for a set period (e.g., 1-4 hours). Maintain consistent temperature and time across all reactions.

  • Quenching:

    • Stop the reactions by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

  • Analysis:

    • Analyze the products from each reaction using your chosen analytical method to determine the extent of conjugation.

  • Optimization:

    • Compare the results from the different pH conditions to identify the optimal pH for your specific reactants and application.

Visualizations

pH_Reactivity cluster_low_pH Low pH (< 7.0) cluster_optimal_pH Optimal pH (7.2 - 8.5) cluster_high_pH High pH (> 8.5) Protonated_Amine Amino-PEG8-NH3+ (Protonated) No_Reaction No Reaction Protonated_Amine->No_Reaction Non-nucleophilic Deprotonated_Amine Amino-PEG8-NH2 (Deprotonated) Protonated_Amine->Deprotonated_Amine pKa ≈ 9.7 Conjugate Amino-PEG8-NH-CO-R Deprotonated_Amine->Conjugate NHS_Ester R-NHS NHS_Ester->Conjugate NHS_Ester_High R-NHS Hydrolysis Hydrolyzed NHS Ester NHS_Ester_High->Hydrolysis Competing Reaction Equilibrium pH-Dependent Equilibrium

Caption: pH-dependent equilibrium of this compound and its reactivity.

Troubleshooting_Workflow Start Low or No Conjugation Check_pH Is the reaction pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_NHS Was the NHS ester solution prepared freshly? Check_Buffer->Check_NHS Yes Change_Buffer Use a non-amine buffer Check_Buffer->Change_Buffer No Prepare_Fresh_NHS Prepare fresh NHS ester solution Check_NHS->Prepare_Fresh_NHS No Success Successful Conjugation Check_NHS->Success Yes Adjust_pH->Start Change_Buffer->Start Prepare_Fresh_NHS->Start

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Amino-PEG8-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Amino-PEG8-Amine.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

This compound is sensitive to moisture and should be stored under desiccated conditions. For optimal stability, follow the storage temperature guidelines below.

Q2: What are the recommended storage conditions for this compound in different forms?

The recommended storage conditions for this compound vary depending on whether it is in solid form or dissolved in a solvent. Adherence to these conditions is crucial to prevent degradation and ensure experimental reproducibility.

Q3: Is this compound hazardous?

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is important to handle this compound with appropriate personal protective equipment (PPE) and to be aware of the necessary safety precautions.

Q4: What should I do in case of accidental exposure to this compound?

In case of accidental exposure, immediate and appropriate first aid measures should be taken.

Q5: With which substances is this compound incompatible?

This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Problem 1: Low Conjugation Yield

Low yield of the desired conjugate is a frequent issue in bioconjugation reactions. Several factors can contribute to this problem.

Problem 2: Non-specific Binding or Aggregation

The formation of aggregates or non-specific binding of the PEGylated product can complicate purification and analysis.

Problem 3: Instability of the Conjugate

The final conjugate may exhibit poor stability or solubility, leading to precipitation or loss of activity.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder)-20°C[1][2][3]Long-termKeep in a dry, well-ventilated area, away from direct sunlight and sources of ignition.
In Solvent-80°CUp to 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.
In Solvent-20°CUp to 1 monthProtect from light.

Table 2: Safety and Handling Information for this compound

AspectRecommendationCitation
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator.
Handling Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product.
First Aid (Eyes) Remove contact lenses, flush eyes immediately with large amounts of water, and seek medical attention.
First Aid (Skin) Rinse skin thoroughly with large amounts of water and remove contaminated clothing.
First Aid (Ingestion) Wash out the mouth with water. Do NOT induce vomiting. Call a physician.
First Aid (Inhalation) Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).
Disposal Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry

This protocol outlines the steps for activating a carboxylic acid-containing molecule with EDC and NHS, followed by conjugation to this compound.

Materials:

  • Molecule with a terminal carboxylic acid

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Dissolve this compound in the Conjugation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the carboxylic acid solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mol Dissolve Carboxylic Acid Molecule activation Activate Carboxylic Acid (EDC/NHS) prep_mol->activation prep_peg Dissolve this compound conjugation Conjugation Reaction prep_peg->conjugation activation->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Purification (SEC/Dialysis) quenching->purification characterization Characterization (MS, HPLC) purification->characterization

Caption: Experimental workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield? check_reagents Check Reagent Quality and Stoichiometry start->check_reagents optimize_ph Optimize Reaction pH (7.2-8.0) start->optimize_ph increase_conc Increase Reactant Concentration start->increase_conc check_buffer Buffer Contains Primary Amines? start->check_buffer proceed Proceed with Optimized Conditions check_reagents->proceed optimize_ph->proceed increase_conc->proceed change_buffer Use Amine-Free Buffer (e.g., PBS, HEPES) check_buffer->change_buffer Yes check_buffer->proceed No change_buffer->proceed

Caption: Troubleshooting guide for low conjugation yield.

References

Validation & Comparative

Navigating the Spacer: A Comparative Guide to Amino-PEG8-Amine and Amino-PEG12-Amine in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the meticulous selection of each component. The linker, the crucial bridge between the antibody and the cytotoxic payload, profoundly influences the therapeutic index of an ADC. Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of two commonly employed discrete PEG linkers, Amino-PEG8-Amine and Amino-PEG12-Amine, supported by experimental data to inform linker selection in ADC development.

The incorporation of hydrophilic PEG spacers can mitigate the aggregation often associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DAR) without compromising the stability of the ADC. Furthermore, the length of the PEG chain can significantly impact an ADC's pharmacokinetics (PK), biodistribution, and ultimately, its efficacy and safety profile. This guide will delve into a comparative analysis of ADCs constructed with 8-unit and 12-unit PEG spacers, focusing on key performance parameters.

Comparative Analysis of ADC Performance

The choice between a PEG8 and a PEG12 linker represents a nuanced optimization of ADC properties. While longer PEG chains are generally associated with improved hydrophilicity and pharmacokinetics, there can be a trade-off with in vitro potency. The optimal linker length is often specific to the antibody, payload, and even the conjugation site.

ParameterThis compoundAmino-PEG12-AmineKey Observations and Context
Physicochemical Properties
HydrophilicityIncreasedModerately HigherLonger PEG chains contribute to a larger hydrodynamic radius and greater water solubility, which can help to prevent aggregation of ADCs carrying hydrophobic payloads.
Drug-to-Antibody Ratio (DAR)Context-DependentContext-DependentThe impact of PEG length on DAR can vary. For instance, with a hydrophobic Val-Ala cleavable trigger, a PEG12 spacer increased the DAR compared to a shorter spacer. Conversely, with a less hydrophobic Val-Cit trigger, the PEG12 spacer led to a reduced DAR, possibly due to increased steric hindrance.
Stability & AggregationFavorableFavorableBoth PEG8 and PEG12 linkers have been shown to be effective in minimizing aggregation and improving the stability of ADCs, particularly at higher DARs.
Pharmacokinetics
Plasma ClearanceApproaching MinimumApproaching MinimumStudies have indicated that clearance rates of certain ADCs may approach a minimum with PEG8 and PEG12 spacers, suggesting a threshold effect where further increases in PEG length yield diminishing returns in reducing clearance.
Non-specific UptakeComparable to Unconjugated AbComparable to Unconjugated AbADCs modified with PEG8 or PEG12 linkers have demonstrated non-specific uptake levels comparable to the parent antibody, which is significantly lower than ADCs with shorter PEG chains (PEG2, PEG4) or no PEG spacer.
In Vivo Performance
EfficacyContext-DependentContext-DependentThe improved pharmacokinetic profiles conferred by both PEG8 and PEG12 linkers can lead to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation. The optimal choice depends on the specific ADC and tumor model.
ToxicityMinimal Effect on Certain MarkersMinimal Effect on Certain MarkersIn preclinical studies, ADCs incorporating PEG8 and PEG12 spacers have shown minimal effects on hematological and serum chemistry markers such as reticulocytes, platelets, and liver enzymes (ALT, AST, ALP), particularly when compared to ADCs with shorter or no PEG linkers.

Visualizing the Concepts

To better illustrate the structure and experimental workflow, the following diagrams are provided.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Amino-PEG-Amine Linker Antibody Monoclonal Antibody (mAb) Amine1 NH2 Antibody->Amine1 Conjugation Payload Cytotoxic Payload PEG_units -(CH2CH2O)n- Amine1->PEG_units Amine2 NH2 PEG_units->Amine2 Amine2->Payload Conjugation

General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_Preparation ADC Preparation & Characterization cluster_Evaluation Comparative Evaluation ADC_PEG8 Synthesize ADC with this compound DAR_Analysis Determine DAR (HIC, UV-Vis) ADC_PEG8->DAR_Analysis ADC_PEG12 Synthesize ADC with Amino-PEG12-Amine ADC_PEG12->DAR_Analysis Stability_Analysis Assess Stability & Aggregation (SEC) DAR_Analysis->Stability_Analysis In_Vitro In Vitro Cytotoxicity (IC50 Assay) Stability_Analysis->In_Vitro PK_Study Pharmacokinetic Study (in vivo) Stability_Analysis->PK_Study Efficacy_Study In Vivo Efficacy (Xenograft Model) PK_Study->Efficacy_Study Toxicity_Study Toxicity Assessment (in vivo) Efficacy_Study->Toxicity_Study

Workflow for comparing ADCs with different PEG linker lengths.

Experimental Protocols

Detailed methodologies are essential for the reproducible and rigorous comparison of ADCs. Below are representative protocols for key experiments.

ADC Synthesis and Characterization

This protocol describes a typical two-step process for conjugating a drug-linker to an antibody via lysine residues.

a. Synthesis of Drug-Linker Construct:

  • Activation of Payload: Dissolve the cytotoxic payload containing a carboxylic acid group (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dimethylformamide (DMF). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution to activate the carboxylic acid. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Conjugation to Amino-PEG-Amine: Dissolve this compound or Amino-PEG12-Amine (1.5 equivalents) in anhydrous DMF and add it to the activated payload solution. Stir the reaction overnight at room temperature.

  • Purification: Monitor the reaction by LC-MS. Purify the drug-linker construct using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

b. Conjugation to Antibody:

  • Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Activation of Drug-Linker: Dissolve the purified drug-linker construct in an appropriate solvent like DMSO.

  • Conjugation Reaction: Add the drug-linker solution to the antibody solution at a specific molar ratio to target the desired DAR. The final concentration of the organic solvent should typically be kept below 10% (v/v). Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Remove unreacted drug-linker and aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

c. Characterization:

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.

  • Purity and Aggregation: Assess the percentage of monomer, aggregates, and fragments using size-exclusion chromatography (SEC-HPLC).

  • Identity Confirmation: Confirm the molecular weight of the ADC using mass spectrometry (e.g., ESI-MS).

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with PEG8 and PEG12 linkers) and a non-targeting control ADC in cell culture medium. Add the ADC solutions to the cells.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB assay).

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

In Vivo Pharmacokinetic Study
  • Animal Model: Use relevant animal models, such as mice or rats.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with PEG8 and PEG12 linkers.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Quantification: Measure the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated ELISA method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

In Vivo Efficacy Study
  • Xenograft Model: Implant human tumor cells subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, ADC with PEG8 linker, ADC with PEG12 linker).

  • Dosing: Administer the ADCs intravenously at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.

  • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.

A Comparative Guide to Amino-PEG8-Amine and Other Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. Among the diverse array of available reagents, Amino-PEG8-Amine has emerged as a versatile, hydrophilic, and homobifunctional crosslinker. This guide provides an objective comparison of this compound with other common crosslinkers, supported by a review of experimental principles and detailed methodologies to inform the selection of the optimal reagent for specific research and development applications.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two primary amine groups connected by a hydrophilic polyethylene glycol (PEG) spacer containing eight ethylene glycol units.[1][2][3][4] This structure imparts several desirable characteristics, most notably increased water solubility to the crosslinker and the resulting conjugate, which can mitigate aggregation issues often encountered with hydrophobic molecules.[1] The terminal primary amines are reactive towards functional groups like carboxylic acids (in the presence of an activator like EDC), activated NHS esters, and carbonyls (ketones, aldehydes), forming stable amide bonds.

Comparison with Other Crosslinkers

The selection of a crosslinker is contingent on the specific application, the functional groups present on the biomolecules to be conjugated, and the desired properties of the final product. Here, we compare this compound to other classes of commonly used crosslinkers.

Homobifunctional Amine-Reactive Crosslinkers

This class of crosslinkers, which includes this compound, possesses two identical amine-reactive groups. They are typically used for single-step conjugation to link molecules containing accessible primary amines, such as lysine residues on proteins.

Table 1: Comparison of Homobifunctional Amine-Reactive Crosslinkers

FeatureThis compoundBis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl suberate (DSS)
Reactive Group Primary AmineN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Spacer Arm Length ~29.1 Å11.4 Å11.4 Å
Spacer Arm Composition Polyethylene Glycol (PEG)Alkyl ChainAlkyl Chain
Solubility High in aqueous solutionsWater-solubleInsoluble in water (requires organic solvent)
Key Advantage Increases hydrophilicity and reduces aggregation of conjugateWater-soluble, allowing for direct use in aqueous buffersMembrane permeable, suitable for intracellular crosslinking
Potential Limitation Requires activation (e.g., with EDC) to react with carboxylic acidsCan lead to self-conjugation and polymerizationPotential for protein precipitation due to hydrophobicity
Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers possess two different reactive groups, enabling sequential conjugation and minimizing undesirable self-conjugation and polymerization. A common strategy involves reacting an amine-reactive group first, followed by a sulfhydryl-reactive group.

Table 2: Comparison of this compound with a Heterobifunctional Crosslinker

FeatureThis compound (used in a two-step process with activation)Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
Reactive Group 1 Primary Amine (activated to react with carboxyls)NHS-ester (amine-reactive)
Reactive Group 2 Primary Amine (activated to react with carboxyls)Maleimide (sulfhydryl-reactive)
Spacer Arm Length ~29.1 Å8.3 Å
Spacer Arm Composition Polyethylene Glycol (PEG)Cyclohexane and alkyl chain
Solubility High in aqueous solutionsLow in aqueous solutions
Conjugation Strategy One-step (amine to carboxyl) or two-step (carboxyl activation)Two-step sequential conjugation
Advantage Enhances solubility and reduces aggregation of the final conjugateHigh specificity with controlled, sequential reactions
Limitation Less control in a one-step reaction, potential for homodimerizationCan introduce hydrophobicity, potentially leading to aggregation

Experimental Protocols

General Protocol for Protein-Protein Crosslinking using this compound with EDC/NHS Activation

This protocol describes the crosslinking of two proteins, one with accessible carboxyl groups (Protein-COOH) and another with accessible primary amines (Protein-NH2), using this compound as the crosslinker.

Materials:

  • Protein-COOH

  • Protein-NH2

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve Protein-COOH and this compound in Activation Buffer. A molar ratio of 1:10:20 (Protein-COOH : this compound : EDC/NHS) is a common starting point, but this may require optimization.

  • Activation of Carboxyl Groups: Add freshly prepared EDC and NHS (or Sulfo-NHS) to the Protein-COOH solution. Incubate for 15-30 minutes at room temperature to form an amine-reactive NHS ester.

  • Crosslinker Addition: Add the this compound to the activated Protein-COOH solution. Incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.

  • Removal of Excess Reagents (Optional but Recommended): To prevent unwanted side reactions, remove excess EDC, NHS, and unreacted this compound using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation to Second Protein: Add the purified, activated Protein-COOH-PEG8-Amine conjugate to Protein-NH2 dissolved in Conjugation Buffer. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked product by SDS-PAGE. A successful crosslinking reaction will result in a new band of higher molecular weight corresponding to the Protein-COOH-PEG8-Protein-NH2 conjugate. Further characterization can be performed using mass spectrometry to identify crosslinked peptides.

General Protocol for Crosslinking with an NHS-Ester Crosslinker (e.g., BS3)

This protocol describes the one-step crosslinking of proteins with accessible primary amines using BS3.

Materials:

  • Protein solution (in amine-free buffer like PBS, pH 7.2-8.5)

  • BS3 (bis[sulfosuccinimidyl] suberate)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare Protein Sample: Dissolve the protein(s) in an amine-free buffer at a suitable concentration.

  • Prepare Crosslinker: Immediately before use, dissolve BS3 in the reaction buffer.

  • Crosslinking Reaction: Add the BS3 solution to the protein solution. A 20- to 50-fold molar excess of the crosslinker over the protein is a common starting point. Incubate the reaction for 30-60 minutes at room temperature.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted BS3. Incubate for 15 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step Protein-COOH Protein-COOH Activated_Protein Activated Protein-COOH (NHS-ester) Protein-COOH->Activated_Protein Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Protein Conjugate Crosslinked Conjugate Activated_Protein->Conjugate Conjugation Amino_PEG8_Amine This compound Amino_PEG8_Amine->Conjugate Protein_NH2 Protein-NH2 Protein_NH2->Conjugate

Caption: Two-step crosslinking workflow using this compound.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling_Protein_A Signaling Protein A Receptor->Signaling_Protein_A Activation Signaling_Protein_B Signaling Protein B Signaling_Protein_A->Signaling_Protein_B Phosphorylation Cellular_Response Cellular Response Signaling_Protein_B->Cellular_Response Transcription Activation

Caption: A generic signaling pathway illustrating protein interactions.

logical_relationship Crosslinker_Choice Crosslinker Selection Application Application (e.g., ADC, Proteomics) Crosslinker_Choice->Application Biomolecule_Properties Biomolecule Properties (Functional Groups, Solubility) Crosslinker_Choice->Biomolecule_Properties Desired_Conjugate_Properties Desired Conjugate Properties (Stability, Hydrophilicity) Crosslinker_Choice->Desired_Conjugate_Properties Homobifunctional Homobifunctional (e.g., this compound, BS3) Desired_Conjugate_Properties->Homobifunctional Heterobifunctional Heterobifunctional (e.g., SMCC) Desired_Conjugate_Properties->Heterobifunctional

Caption: Factors influencing the choice of a crosslinker.

Conclusion

This compound offers a compelling option for researchers seeking to create soluble and stable bioconjugates. Its hydrophilic PEG spacer is a key advantage over traditional alkyl-based crosslinkers, particularly in applications where aggregation is a concern, such as in the development of antibody-drug conjugates. While homobifunctional crosslinkers like this compound provide a straightforward approach to conjugation, heterobifunctional reagents offer greater control for more complex applications. The selection of an appropriate crosslinker requires careful consideration of the experimental goals and the properties of the molecules to be conjugated. The protocols and comparative data presented in this guide provide a foundation for making an informed decision to advance your research.

References

Validating Amino-PEG8-Amine Conjugation: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative, data-driven insights for researchers confirming the covalent attachment of Amino-PEG8-Amine linkers to target molecules, ensuring precision in drug development and proteomics.

The successful conjugation of linker molecules is a critical step in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROTACs, as well as in the functionalization of research tools. This compound is a discrete (monodisperse) polyethylene glycol (PEG) linker valued for its defined length, hydrophilicity, and bifunctional amino groups, which allow it to bridge two molecules.[1][2] Verifying the successful and precise attachment of this linker is paramount for ensuring the final conjugate's purity, homogeneity, and intended biological activity.

High-resolution mass spectrometry (MS) is the definitive analytical tool for this validation.[3][4] It provides unequivocal data on the mass of the starting materials and the final conjugated product, allowing for precise confirmation of the reaction's outcome. This guide compares the mass spectrometry data of a model conjugation reaction, providing the necessary protocols and data interpretation frameworks for researchers.

Comparison of Pre- and Post-Conjugation Mass Spectrometry Data

The most direct method to validate a conjugation reaction is to compare the mass spectra of the starting materials against the final product. A successful conjugation will result in a new species whose mass corresponds to the sum of the reactants minus the mass of any leaving groups (e.g., a water molecule in an amide bond formation).

For this guide, we model the conjugation of a small molecule containing a carboxylic acid, Biotin-COOH (C₁₀H₁₆N₂O₃S) , to one of the primary amine groups of This compound (C₁₈H₄₀N₂O₈) .[5] This reaction typically uses a carbodiimide activator like EDC to form a stable amide bond.

Table 1: Theoretical vs. Observed Mass in ESI-MS

CompoundChemical FormulaTheoretical Monoisotopic Mass (Da)Observed Mass [M+H]⁺ (m/z)
Starting Material 1: Biotin-COOHC₁₀H₁₆N₂O₃S244.0878245.0951
Starting Material 2: this compoundC₁₈H₄₀N₂O₈412.3041413.3114
Conjugated Product: Biotin-PEG8-AmineC₂₈H₅₄N₄O₁₀S638.3615639.3688

Note: The theoretical mass of the conjugated product is calculated as (Mass of Biotin-COOH + Mass of this compound - Mass of H₂O). The observed mass represents the protonated molecule [M+H]⁺ typically detected in positive-ion mode electrospray ionization (ESI) mass spectrometry.

A successful reaction is confirmed by the disappearance or significant reduction of the starting material signals in the mass spectrum and the appearance of a new, prominent peak corresponding to the expected mass of the conjugated product.

Experimental Workflow and Visualization

The process of validating the conjugation involves three main stages: the conjugation reaction, sample preparation for MS analysis, and data acquisition and interpretation.

G cluster_0 Stage 1: Conjugation Reaction cluster_1 Stage 2: MS Sample Preparation cluster_2 Stage 3: Data Acquisition & Analysis A 1. Dissolve Biotin-COOH in Anhydrous DMF B 2. Add EDC/Sulfo-NHS (Activates Carboxyl Group) A->B C 3. Add this compound to Reaction Mixture B->C D 4. React for 2-4 hours at Room Temperature C->D E 5. Dilute Reaction Mixture in 50% Acetonitrile/Water D->E Proceed to Analysis F 6. Add 0.1% Formic Acid (Aids Ionization) E->F G 7. Infuse Sample into ESI Mass Spectrometer F->G Ready for Infusion H 8. Acquire Spectrum in Positive Ion Mode G->H I 9. Compare Observed m/z with Theoretical Mass H->I

Caption: Workflow for this compound conjugation and MS validation.

Detailed Experimental Protocols

1. Protocol for Amine-Carboxyl Conjugation

This protocol describes the coupling of a carboxylic acid to this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide), which improves reaction efficiency and stability of the active intermediate.

  • Reagents & Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Activation: Dissolve the carboxyl-containing molecule (e.g., Biotin-COOH) in Activation Buffer. Add a 5-fold molar excess of EDC and Sulfo-NHS. Allow the reaction to proceed for 15 minutes at room temperature.

    • Conjugation: Dissolve this compound in Conjugation Buffer. Add the activated carboxyl solution to the this compound solution. A 1.5-fold molar excess of the amine linker over the carboxyl molecule is recommended to favor mono-conjugation.

    • Reaction: Allow the mixture to react for 2 hours at room temperature with gentle stirring.

    • Quenching: Add Quenching Buffer to stop the reaction by consuming any unreacted Sulfo-NHS esters. Let it stand for 15 minutes.

    • Purification (Optional but Recommended): The final product can be purified from excess reagents using reverse-phase HPLC.

2. Protocol for ESI-MS Analysis

Electrospray ionization (ESI) is the preferred method for analyzing PEGylated molecules due to its soft ionization technique, which keeps the conjugate intact.

  • Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF is recommended for accurate mass determination.

  • Sample Preparation:

    • Dilute a small aliquot of the final reaction mixture (or the purified fraction) to a final concentration of approximately 1-10 µM using a solution of 50:50 acetonitrile:water.

    • Acidify the sample by adding formic acid to a final concentration of 0.1% (v/v) to promote protonation and enhance signal in positive ion mode.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas (N₂): Flow rate of 6-8 L/min at 325°C

    • Nebulizer Pressure: 35-45 psi

    • Mass Range (m/z): 150 - 2000 Da

    • Data Analysis: The acquired spectrum should be analyzed for the presence of the [M+H]⁺ ion corresponding to the successfully conjugated product. Deconvolution software may be used for analyzing larger, more complex conjugates.

Alternative Validation Method: MALDI-TOF MS

While ESI-MS is ideal for high-resolution analysis of discrete compounds, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique, often used for confirming conjugation to larger molecules like proteins.

Table 2: Comparison of Mass Spectrometry Techniques

FeatureESI-MS (with LC)MALDI-TOF MS
Principle Soft ionization of liquid samples, producing multiply charged ions.Co-crystallization with a matrix, laser desorption produces singly charged ions.
Best For High-resolution, accurate mass of small to medium-sized molecules and proteins. Can be coupled with liquid chromatography (LC-MS) for online separation.Rapid analysis of large molecules (proteins, polymers), complex mixtures, and assessing the degree of PEGylation.
Typical Output Spectrum of multiply charged ions requiring deconvolution for larger molecules.Spectrum dominated by singly charged ions [M+H]⁺.
Considerations Sensitive to salts and detergents. Post-column addition of amines can simplify spectra for heterogeneous PEGs.Less tolerant to salts. Matrix selection is crucial. Can sometimes induce fragmentation.

The choice between ESI and MALDI depends on the nature of the conjugate and the specific information required. For discrete, well-defined linkers like this compound conjugated to small molecules or peptides, ESI-MS provides superior mass accuracy for unambiguous validation.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A Molecule A (e.g., Biotin-COOH) Mass = M_A C EDC/NHS Coupling A->C B This compound Mass = M_PEG B->C D Conjugate A-PEG-Amine Expected Mass = M_A + M_PEG - M_H2O C->D E Unreacted Starting Materials C->E F Mass Spec Analysis D->F Validation G Observed Peak at Expected Mass F->G Confirmed H Absence of Expected Mass Peak F->H Failed

Caption: Logical flow of conjugation validation by mass spectrometry.

References

Characterization of Amino-PEG8-Amine Modified Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

For researchers, scientists, and drug development professionals, the surface functionalization of nanoparticles is a critical step in designing effective drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve biocompatibility, enhance stability, and prolong circulation times. Amino-PEG8-Amine is a specific, discrete PEG linker containing eight ethylene glycol units flanked by terminal primary amine groups.[1][2][3][4] Its defined length and reactive amine functionalities make it a versatile tool for nanoparticle surface modification and crosslinking.[1]

This guide provides a comparative overview of the characterization of this compound modified nanoparticles. It details the expected physicochemical properties, offers insights into their performance compared to alternatives, and provides standardized experimental protocols for their characterization.

Performance Comparison: this compound vs. Other Surface Modifications

The choice of a surface modifier significantly impacts the physicochemical properties and biological performance of nanoparticles. Here, we compare nanoparticles functionalized with this compound to unmodified nanoparticles and those with longer PEG chains.

While direct comparative data for this compound is limited, a recent study by Liu et al. (2025) on crosslinked lipid nanoparticles (cLNPs) using a longer PEG diamine (molecular weight 2000) provides valuable insights into the effects of such modifications. The data suggests that crosslinking with diamino-PEG enhances structural stability and transfection efficiency.

Table 1: Comparison of Physicochemical Properties of Modified Nanoparticles

ParameterUnmodified NanoparticlesThis compound Modified Nanoparticles (Expected)Alternative (e.g., Longer PEG Chain) Modified Nanoparticles
Hydrodynamic Diameter (nm) Variable, prone to aggregationSlight increase compared to core, improved uniformity. Expected to be smaller than nanoparticles with longer PEG chains.~252.4 ± 10.2
Polydispersity Index (PDI) Often higher, indicating broader size distributionLow, indicating uniform and consistent nanoparticle population.0.233 ± 0.018
Zeta Potential (mV) Highly positive or negative depending on core materialShift towards neutral as amine groups are shielded by PEG.Near-neutral
Stability Prone to aggregation in biological mediaImproved structural integrity and stability under storage and lyophilization.Maintained consistent hydrodynamic diameter after lyophilization.
Transfection Efficiency LowerPotentially enhanced due to improved stability and endosomal escape.Maintained transfection efficiency after lyophilization.

Experimental Protocols

Thorough characterization is essential to confirm successful surface modification and to understand the properties of the resulting nanoparticles. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis and Surface Modification of Nanoparticles

This protocol describes a general method for the synthesis of nanoparticles and their subsequent surface modification with this compound.

Materials:

  • Nanoparticle core material (e.g., PLGA, lipids)

  • This compound

  • Activation agents (e.g., EDC, NHS)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., glycine)

  • Purification system (e.g., centrifugal filters, dialysis)

Procedure:

  • Nanoparticle Synthesis: Synthesize the core nanoparticles using a suitable method (e.g., nanoprecipitation, emulsion-solvent evaporation).

  • Activation of Nanoparticle Surface (if necessary): If the nanoparticle surface does not possess reactive groups, activate it to introduce functionalities that can react with the amine groups of the PEG linker.

  • PEGylation Reaction:

    • Disperse the nanoparticles in the reaction buffer.

    • Add this compound to the nanoparticle suspension. The molar ratio should be optimized.

    • If modifying carboxylated nanoparticles, pre-activate the carboxyl groups with EDC and NHS before adding the this compound.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add a quenching solution to consume any unreacted groups.

  • Purification: Remove excess reagents by centrifugal filtration or dialysis.

  • Characterization: Characterize the purified nanoparticles using the methods described below.

Protocol 2: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential

DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI), while zeta potential measurement indicates the surface charge and stability of the nanoparticles.

Materials:

  • Purified nanoparticle suspension

  • DLS instrument with zeta potential measurement capability

  • Disposable cuvettes

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension to an appropriate concentration with deionized water or a suitable buffer.

  • DLS Measurement:

    • Transfer the diluted suspension to a cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the instrument parameters (e.g., temperature, scattering angle).

    • Perform the measurement to obtain the hydrodynamic diameter and PDI.

  • Zeta Potential Measurement:

    • Transfer the diluted suspension to a zeta potential measurement cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility to determine the zeta potential.

Protocol 3: Characterization by Spectroscopy (FTIR and NMR)

Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the this compound linker and its successful conjugation to the nanoparticles.

FTIR Spectroscopy:

  • Sample Preparation: Prepare a sample of the this compound linker and the modified nanoparticles (e.g., as a KBr pellet or a thin film).

  • Analysis: Acquire the FTIR spectrum. Look for characteristic peaks of the PEG backbone (C-O-C stretching) and the amine groups (N-H stretching and bending).

NMR Spectroscopy:

  • Sample Preparation: Dissolve the this compound linker in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum. The spectrum should show characteristic signals for the ethylene glycol protons and the protons adjacent to the amine groups.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Modification cluster_characterization Characterization cluster_functional_assays Functional Assays NP_core Nanoparticle Core (e.g., PLGA, Lipid) Activation Surface Activation (e.g., EDC/NHS) NP_core->Activation PEGylation PEGylation with This compound Activation->PEGylation Purification Purification (Centrifugation/Dialysis) PEGylation->Purification DLS DLS & Zeta Potential (Size, PDI, Charge) Purification->DLS TEM TEM/SEM (Morphology) Purification->TEM Spectroscopy FTIR / NMR (Chemical Structure) Purification->Spectroscopy Drug_Loading Drug Loading Efficiency Purification->Drug_Loading Release_Kinetics In Vitro Release Kinetics Drug_Loading->Release_Kinetics Cellular_Uptake Cellular Uptake & Efficacy Release_Kinetics->Cellular_Uptake

Workflow for synthesis, modification, and characterization.

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release mRNA Release & Translation cluster_immune_response Immune Response LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Late_Endosome Late Endosome (Acidification) Early_Endosome->Late_Endosome Escape Endosomal Escape Late_Endosome->Escape mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Antigen Antigen Production Translation->Antigen MHC MHC Presentation Antigen->MHC T_Cell T-Cell Activation MHC->T_Cell

References

A Researcher's Guide to Analytical Techniques for PEGylated Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of PEGylated proteins is paramount to ensuring the safety, efficacy, and quality of biotherapeutics. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for your research needs.

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, shielding it from proteolytic degradation, and reducing its immunogenicity. However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein present significant analytical challenges. A comprehensive characterization of PEGylated proteins is crucial for understanding the degree of PEGylation, identifying attachment sites, and quantifying the distribution of different PEGylated species.

This guide explores and compares several powerful analytical techniques used for the characterization of PEGylated proteins: Mass Spectrometry (MS), Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), Capillary Electrophoresis (CE), and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Overview of Analytical Techniques

Selecting the optimal analytical technique depends on the specific information required, the characteristics of the PEGylated protein, and the available instrumentation. The following table summarizes the key strengths and limitations of each method.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight of the intact PEGylated protein, degree of PEGylation, identification of PEGylation sites (with fragmentation).High accuracy and resolution, provides detailed structural information.[1][2][3]Can be complex for heterogeneous mixtures, potential for ion suppression.[4]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Purity of the PEGylated protein, detection of aggregates and fragments.[5]Simple and robust method for size-based separation.Limited resolution for species with similar sizes, does not provide information on PEGylation sites.
Reversed-Phase Chromatography (RPC) Separates molecules based on their hydrophobicity.Separation of different PEGylated species and positional isomers.High resolving power for complex mixtures.Can lead to protein denaturation, requires careful method development.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.High-resolution separation of different PEGylated products, including positional isomers.High efficiency and resolution, requires small sample volumes.Can be sensitive to buffer composition and capillary surface interactions.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to detect and quantify PEG or PEGylated proteins.Quantification of total PEG or PEGylated protein concentration in biological samples.High sensitivity and specificity, suitable for high-throughput analysis.Can be subject to matrix effects, may not distinguish between different PEGylated species.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the practical steps involved in each analytical technique.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_analysis Data Analysis Sample PEGylated Protein Sample Desalting Desalting / Buffer Exchange Sample->Desalting Digestion Proteolytic Digestion (for peptide mapping) Desalting->Digestion LC Liquid Chromatography (LC) Desalting->LC Digestion->LC MS Mass Spectrometer (e.g., Q-TOF, Orbitrap) LC->MS Deconvolution Deconvolution MS->Deconvolution DatabaseSearch Database Search (for peptide mapping) MS->DatabaseSearch Interpretation Data Interpretation Deconvolution->Interpretation DatabaseSearch->Interpretation

Mass Spectrometry (LC-MS) Workflow for PEGylated Protein Analysis.

SEC_Workflow cluster_sample_prep Sample Preparation cluster_analysis SEC Analysis cluster_data_analysis Data Analysis Sample PEGylated Protein Sample Filtration Sample Filtration Sample->Filtration HPLC HPLC/UPLC System Filtration->HPLC SEC_Column SEC Column HPLC->SEC_Column Detector UV/ELS Detector SEC_Column->Detector Chromatogram Chromatogram Analysis Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Size Exclusion Chromatography (SEC) Workflow.

ELISA_Workflow cluster_assay_prep Assay Preparation cluster_assay_steps Assay Steps cluster_detection Detection Coating Coat Plate with Anti-PEG Antibody Blocking Block Wells Coating->Blocking AddSample Add Sample/Standard & Biotinylated PEG Blocking->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddConjugate Add Streptavidin-HRP Wash1->AddConjugate Incubate2 Incubate AddConjugate->Incubate2 Wash2 Wash Incubate2->Wash2 AddSubstrate Add TMB Substrate Wash2->AddSubstrate Incubate3 Incubate AddSubstrate->Incubate3 StopReaction Add Stop Solution Incubate3->StopReaction ReadPlate Read Absorbance at 450 nm StopReaction->ReadPlate

Competitive ELISA Workflow for PEGylated Protein Quantification.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed protocols for the key analytical techniques discussed.

Mass Spectrometry (LC-MS) Protocol

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the detailed characterization of PEGylated proteins.

1. Sample Preparation:

  • Intact Mass Analysis:

    • Desalt and buffer-exchange the PEGylated protein sample into a volatile buffer (e.g., 10 mM ammonium acetate).

    • Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solution compatible with reverse-phase or size-exclusion chromatography.

  • Peptide Mapping (for PEGylation site identification):

    • Denature the PEGylated protein using a denaturant (e.g., urea) and reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).

    • Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide).

    • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

    • Quench the digestion reaction.

2. LC Separation:

  • Intact Mass Analysis (Reversed-Phase):

    • Use a C4 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Apply a linear gradient of increasing Mobile Phase B to elute the PEGylated protein.

  • Peptide Mapping (Reversed-Phase):

    • Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Apply a suitable gradient of Mobile Phase B to separate the tryptic peptides.

3. MS Analysis:

  • Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

  • Acquire data in positive ion mode.

  • For intact mass analysis, perform deconvolution of the resulting multiply charged spectrum to obtain the zero-charge mass.

  • For peptide mapping, perform tandem MS (MS/MS) on the eluted peptides to obtain fragment ion spectra for sequence identification and localization of the PEG moiety.

4. Data Analysis:

  • Intact Mass: Use deconvolution software to determine the average molecular weight and the distribution of PEGylated species.

  • Peptide Mapping: Use database search software to identify the peptides and pinpoint the specific amino acid residues where PEG is attached.

Size Exclusion Chromatography (SEC) Protocol

SEC is a straightforward method for assessing the purity and aggregation of PEGylated proteins.

1. Sample Preparation:

  • Dissolve the PEGylated protein sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

2. SEC-HPLC/UPLC System and Conditions:

  • Column: Use an appropriate SEC column with a pore size suitable for the molecular weight range of the PEGylated protein and its potential aggregates.

  • Mobile Phase: A typical mobile phase consists of a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). The inclusion of a small amount of organic modifier may be necessary to reduce non-specific interactions with the column matrix.

  • Flow Rate: Set a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Detection: Monitor the elution profile using a UV detector at 280 nm for the protein and an evaporative light scattering detector (ELSD) for the PEG moiety, which lacks a strong chromophore.

3. Data Analysis:

  • Integrate the peak areas in the chromatogram to quantify the monomeric PEGylated protein, as well as any high molecular weight aggregates or low molecular weight fragments.

  • The retention time of the main peak can be used to estimate the hydrodynamic radius of the PEGylated protein.

Capillary Electrophoresis (CE) Protocol

CE offers high-resolution separation of PEGylated protein isoforms.

1. Sample and Buffer Preparation:

  • Dissolve the PEGylated protein sample in the running buffer or water.

  • Prepare a running buffer; for example, a buffer containing glycine can improve peak symmetry and resolution.

  • Degas all solutions before use.

2. CE Instrument Setup and Run:

  • Capillary: Use a fused-silica capillary. The inner surface may require coating to minimize protein adsorption.

  • Injection: Inject the sample using either hydrodynamic or electrokinetic injection.

  • Separation Voltage: Apply a high voltage across the capillary to drive the separation.

  • Detection: Monitor the separation using a UV detector, typically at 200 or 214 nm.

3. Data Analysis:

  • Analyze the electropherogram to determine the migration times and peak areas of the different PEGylated species.

  • The high resolving power of CE can often separate positional isomers of mono-PEGylated proteins.

Competitive ELISA Protocol

This protocol describes a competitive ELISA for the quantification of PEGylated proteins.

1. Plate Preparation:

  • Coat a 96-well microplate with a monoclonal antibody specific for PEG.

  • Incubate and then wash the plate.

  • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA solution).

  • Wash the plate.

2. Assay Procedure:

  • Prepare a standard curve using known concentrations of a PEGylated protein standard.

  • Add the standards and unknown samples to the wells.

  • Add a fixed concentration of biotinylated PEGylated protein to all wells (except blanks). This will compete with the PEGylated protein in the sample for binding to the coated antibody.

  • Incubate the plate.

  • Wash the plate to remove unbound components.

  • Add streptavidin-HRP conjugate to each well, which will bind to the captured biotinylated PEGylated protein.

  • Incubate and wash the plate.

  • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop the reaction with a stop solution.

3. Data Analysis:

  • Measure the absorbance of each well using a microplate reader.

  • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

  • Determine the concentration of the PEGylated protein in the unknown samples by interpolating their absorbance values on the standard curve. The signal is inversely proportional to the amount of PEGylated protein in the sample.

Conclusion

The analysis of PEGylated proteins is a multifaceted process that requires a combination of analytical techniques to fully characterize these complex biotherapeutics. Mass spectrometry provides unparalleled detail on molecular weight and PEGylation sites. Chromatographic methods like SEC and RPC are workhorses for purity assessment and separation of isoforms. Capillary electrophoresis offers high-resolution separation, while ELISA is a sensitive tool for quantification in biological matrices. By understanding the principles, advantages, and limitations of each technique, and by employing the detailed protocols provided in this guide, researchers can confidently select and implement the most appropriate analytical strategies to ensure the quality and efficacy of their PEGylated protein products.

References

A Comparative Guide to the Stability of Amino-PEG8-Amine Linkages

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates. The linker, which connects a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody), must be sufficiently stable to prevent premature payload release in systemic circulation while allowing for its release at the target site if desired.

This guide provides an objective comparison of the stability of linkages derived from Amino-PEG8-Amine with other common alternatives in bioconjugation. This compound is a bifunctional linker featuring two primary amine groups separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer. When reacted with carboxylic acids or their activated esters, it forms highly stable amide bonds.[1][2] This guide will assess the stability of this amide linkage in the context of other widely used cleavable and non-cleavable linkers, supported by experimental data and detailed protocols.

Quantitative Comparison of Linker Stability

The stability of a linker is paramount for the performance of a bioconjugate, particularly in the context of antibody-drug conjugates (ADCs). An ideal linker should remain intact in the bloodstream (pH ~7.4) to minimize off-target toxicity.[3][4] Amide bonds, formed from linkers like this compound, are known for their exceptional chemical stability and are considered non-cleavable under physiological conditions.[5] In contrast, cleavable linkers are designed to release their payload in response to specific triggers such as lower pH or the presence of certain enzymes.

The following table summarizes the stability of various linker types under physiological conditions.

Linkage TypeRepresentative Linker ChemistryCleavage MechanismStability / Half-life at Physiological pH (~7.4)
Amide Amino-PEG-Amine Derivative Non-cleavable (Requires enzymatic action not typically present in plasma) Highly Stable (Half-life >> months)
HydrazoneAcylhydrazonepH-sensitive (hydrolysis)Moderately Stable (e.g., ~6% hydrolysis after 24h for some variants)
DisulfideThiol-disulfide exchangeReduction (e.g., by glutathione)Variable stability, sensitive to redox environment
EsterCarboxylic acid + alcoholHydrolysis (enzymatic or chemical)Low Stability (Generally prone to hydrolysis by plasma esterases)
DipeptideValine-Citrulline (VC)Enzymatic (e.g., Cathepsin B)Highly Stable in plasma, cleaved in lysosomes

Experimental Protocols

Assessing the stability of a linker is a crucial step in the development of a bioconjugate. The in vitro plasma stability assay is the standard method for this evaluation.

Protocol: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of a bioconjugate (e.g., an antibody-drug conjugate) by measuring the amount of intact conjugate and the release of free payload over time when incubated in plasma.

Materials:

  • Bioconjugate of interest

  • Human, mouse, or rat plasma (anticoagulant-treated, e.g., with heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Affinity capture resin (e.g., Protein A/G magnetic beads) for antibody-based conjugates

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine or acidic buffer)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.0)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Analytical columns (e.g., reversed-phase for payload analysis, size-exclusion for intact conjugate)

Procedure:

  • Incubation:

    • Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.

    • Prepare a control sample by diluting the bioconjugate in PBS.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each sample and immediately store it at -80°C to halt any further degradation.

  • Sample Preparation for LC-MS Analysis:

    • Thaw the plasma aliquots on ice.

    • For Intact Conjugate Analysis (e.g., DAR measurement):

      • Add affinity capture beads to the plasma sample to isolate the antibody-conjugate.

      • Incubate to allow binding, then wash the beads to remove non-specifically bound plasma proteins.

      • Elute the conjugate from the beads using the elution buffer, followed by immediate neutralization.

    • For Free Payload Analysis:

      • Perform a protein precipitation step (e.g., with cold acetonitrile) to separate the free payload from plasma proteins.

      • Centrifuge the sample and collect the supernatant containing the payload.

  • LC-MS Analysis:

    • Analyze the processed samples using an appropriate LC-MS method.

    • For intact conjugate analysis, techniques like hydrophobic interaction chromatography (HIC) or reversed-phase LC-MS can be used to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.

    • For free payload analysis, use a calibrated reversed-phase LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the average DAR or the concentration of released payload against time.

    • Calculate the half-life (t½) of the linker by fitting the data to a suitable kinetic model (e.g., first-order decay).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical workflow for assessing the plasma stability of an antibody-drug conjugate.

G cluster_prep Sample Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Pathways cluster_intact Intact ADC Analysis cluster_payload Released Payload Analysis ADC Antibody-Drug Conjugate (ADC) Plasma Plasma (e.g., Human, Mouse) @ 37°C ADC->Plasma Incubate Timepoints Collect Aliquots (0, 24, 48, 96h...) Plasma->Timepoints Capture 1. Affinity Capture (e.g., Protein A) Timepoints->Capture Precipitate 1. Protein Precipitation Timepoints->Precipitate Elute 2. Elution & Neutralization Capture->Elute LCMS_Intact 3. LC-MS Analysis Elute->LCMS_Intact DAR Calculate Average DAR LCMS_Intact->DAR Final Assess Linker Stability (Half-life) Supernatant 2. Collect Supernatant Precipitate->Supernatant LCMS_Payload 3. LC-MS/MS Analysis Supernatant->LCMS_Payload Quantify Quantify Free Payload LCMS_Payload->Quantify

Caption: Workflow for In Vitro ADC Plasma Stability Assessment.

Conclusion

The choice of linker chemistry is fundamental to the design of successful bioconjugates. The amide linkages formed from an this compound linker are characterized by their exceptional stability under physiological conditions. This makes them an ideal choice for applications where the payload must remain attached to the biomolecule for extended periods in circulation, functioning as a non-cleavable linker. This high stability minimizes premature drug release, which can enhance the safety profile and ensure that the conjugate reaches its target intact.

In contrast, cleavable linkers such as hydrazones or dipeptides are employed when controlled payload release at the target site is required. The stability of these linkers is carefully tuned to be sensitive to the unique microenvironment of a tumor or the interior of a cell. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the stability of any linker, enabling researchers to make informed decisions and optimize the design of their bioconjugates for improved therapeutic outcomes.

References

The Biological Impact of Amino-PEG8-Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced therapeutics, the strategic use of linker molecules is paramount to the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the diverse array of available linkers, Amino-PEG8-Amine, a bifunctional polyethylene glycol (PEG) derivative, has emerged as a critical tool for researchers and drug developers. This guide provides an objective comparison of the biological activity of this compound conjugates against other alternatives, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapies.

Performance Comparison of this compound Conjugates

The incorporation of a discrete eight-unit PEG spacer in this compound conjugates confers several advantageous properties, primarily by enhancing hydrophilicity. This is particularly crucial when working with hydrophobic payloads, as it can mitigate aggregation and improve the pharmacokinetic profile of the entire conjugate.[1]

Impact on In Vitro Cytotoxicity

The length of the PEG linker can influence the in vitro potency of a bioconjugate. While the hydrophilic nature of the PEG chain is generally beneficial, an excessively long linker can sometimes lead to reduced cytotoxicity. The optimal length is often a balance between improved solubility and maintaining potent biological activity.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

Antibody-PayloadLinker TypeCell LineIC50 (ng/mL)Reference
Trastuzumab-MMAENon-PEGylatedN87 (High HER2)13-50[2]
Trastuzumab-MMAEPEG8N87 (High HER2)Not explicitly stated, but potent activity observed[3][4]
Trastuzumab-MMAENon-PEGylatedMDA-MB-361-DYT2 (Moderate HER2)1500-60000 (for low DAR)[2]
Trastuzumab-MMAEPEG8MDA-MB-361-DYT2 (Moderate HER2)Not explicitly stated, but improved efficacy with higher DAR
Generic ADCMal-amido-PEG8-acid (Non-cleavable)VariousData not directly available for this specific linker, but PEGylated non-cleavable linkers show high stability
Generic ADCVal-Cit-PABC (Cleavable)VariousGenerally more potent in vitro due to efficient payload release
Generic ADCSMCC (Non-PEGylated, Non-cleavable)VariousHigh stability, potency can be payload-dependent
Influence on Pharmacokinetics and In Vivo Efficacy

The length of the PEG linker significantly impacts the pharmacokinetic properties and in vivo efficacy of ADCs. Longer PEG chains generally lead to increased plasma exposure and improved tumor accumulation.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

ADC PropertyPEG2/PEG4 LinkerPEG8/PEG12/PEG24 LinkerReference
Plasma ExposureLowerHigher
Tumor ExposureLowerHigher
Tumor to Plasma Exposure RatioLowerHigher
Tumor Weight Reduction35-45%75-85%

Note: This data is from a study comparing various PEG linker lengths on an ADC in a subcutaneous xenograft model of L540cy tumor cells.

For PROTACs, the linker length and composition are also critical. While alkyl linkers have been traditionally used, PEG linkers like PEG8 can enhance solubility and influence the formation of the crucial ternary complex between the target protein, the PROTAC, and the E3 ligase. However, in some cases, the exchange of an alkyl chain for PEG units has been shown to decrease degradation activity, highlighting the context-dependent nature of linker selection.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of this compound conjugates.

Synthesis of an Antibody-Drug Conjugate (ADC) using Amino-PEG-Amine Linker

This protocol outlines the general steps for conjugating a drug to an antibody using a heterobifunctional PEG linker with an amine and another reactive group (e.g., for attachment to the drug).

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis Drug Cytotoxic Drug Activation1 Activate Drug (e.g., with EDC/NHS) Drug->Activation1 Linker Amino-PEG-Acid Linker Conjugation1 Conjugate to Linker Linker->Conjugation1 Activation1->Conjugation1 Purification1 Purify Drug-Linker (e.g., HPLC) Conjugation1->Purification1 Activated_Drug_Linker Activate Drug-Linker (e.g., with EDC/Sulfo-NHS) Purification1->Activated_Drug_Linker Antibody Antibody Conjugation2 Conjugate to Antibody Antibody->Conjugation2 Activated_Drug_Linker->Conjugation2 Purification2 Purify ADC (e.g., SEC) Conjugation2->Purification2 MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with serial dilutions of ADC B->C D Incubate for 48-144 hours C->D E Add MTT solution D->E F Incubate for 1-4 hours E->F G Add solubilization solution (e.g., SDS-HCl) F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I J Calculate IC50 I->J Ubiquitin_Proteasome_Pathway E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Transfers Ub E3 E3 Ubiquitin Ligase E2->E3 Target Target Protein E3->Target Polyubiquitinates Target PROTAC PROTAC Target Binder - Linker (PEG8) - E3 Ligase Binder PROTAC->E3 PROTAC->Target Proteasome {26S Proteasome} Target->Proteasome Recognition & Degradation Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR_HER2 EGFR/HER2 Receptor Internalization Internalization EGFR_HER2->Internalization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR_HER2->Downstream Blocks Signaling ADC {ADC | Antibody-PEG8-Drug} ADC->EGFR_HER2 Binding Lysosome Lysosome Internalization->Lysosome Trafficking Payload Released Payload Lysosome->Payload Degradation & Release Proliferation Cell Proliferation, Survival, Angiogenesis Payload->Proliferation Inhibits Downstream->Proliferation

References

The Linker's Length: A Critical Determinant in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a complex endeavor where every component matters. The linker, which tethers the target protein binder to the E3 ligase recruiter, is a critical determinant of a PROTAC's success.[1] It is not a passive spacer but an active contributor to the formation of a productive ternary complex, influencing the efficacy, selectivity, and physicochemical properties of the molecule.[1][2] An improperly sized linker can lead to steric hindrance or unproductive complex formation, thereby nullifying the PROTAC's intended function.[3][4]

This guide provides a comparative analysis of how linker length impacts PROTAC performance, supported by experimental data from peer-reviewed studies, and includes detailed protocols for key validation assays.

Visualizing the PROTAC Mechanism and Logic

To understand the linker's role, it is essential to visualize the mechanism of action and the logic behind optimizing its length.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_Bound POI PROTAC_Bound PROTAC POI_Bound->PROTAC_Bound Proteasome 26S Proteasome POI_Bound->Proteasome Degradation E3_Bound E3 Ligase PROTAC_Bound->E3_Bound Ub Ubiquitin Ub->POI_Bound Ubiquitination

PROTAC-mediated protein degradation pathway.

The relationship between linker length and PROTAC efficacy is often non-linear, following a "Goldilocks principle" where an optimal length exists between being too short and too long.

Linker_Efficacy_Logic TooShort Linker Too Short StericHindrance Steric Hindrance Prevents Ternary Complex TooShort->StericHindrance Optimal Optimal Linker Length ProductiveComplex Stable & Productive Ternary Complex Optimal->ProductiveComplex TooLong Linker Too Long UnproductiveComplex Unproductive Complex Poor Ubiquitination TooLong->UnproductiveComplex LowEfficacy1 Low Degradation Efficacy StericHindrance->LowEfficacy1 HighEfficacy High Degradation Efficacy ProductiveComplex->HighEfficacy LowEfficacy2 Low Degradation Efficacy UnproductiveComplex->LowEfficacy2

The logical relationship between linker length and PROTAC efficacy.

Quantitative Comparison of Linker Length

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase. Systematic variation of the linker is a crucial step in PROTAC optimization. The following tables summarize experimental data from studies that investigated the impact of linker length on degradation efficiency, typically measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Case Study 1: Degradation of p38α Mitogen-Activated Protein Kinase

In a study targeting p38α, researchers synthesized PROTACs with varying linker lengths by recruiting the Cereblon (CRBN) E3 ligase. The results highlighted a clear preference for longer linkers, with an optimal length of 15-17 atoms.

PROTACLinker Length (atoms)Cell LineDC₅₀ (nM)Dₘₐₓ (%)
NR-1c20BBL358-~80%
NR-6a17T47D27>90%
NR-7h16T47D12>90%
NR-7h16BBL3583>90%
Series Avg.< 15BBL358 / T47DPoor Degradation< 20%
Series Avg.8 or lessBBL358 / T47DNo DegradationNot Observed
Data synthesized from studies by Nunes et al.

Case Study 2: Degradation of Estrogen Receptor α (ERα)

A systematic investigation into ERα degradation using PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase also revealed a distinct optimal linker length. In this system, a 16-atom linker proved to be the most effective.

PROTACLinker Length (atoms)Cell LineERα Degradation (at 10 µM)Cytotoxicity IC₅₀ (µM)
12 12MCF7~80%15.1
13 16MCF7>95%1.9
14 19MCF7~60%12.6
15 21MCF7~50%14.2
Data from a study by Cyrus et al.

Case Study 3: Degradation of Tank-binding kinase 1 (TBK1)

Research on PROTACs targeting TBK1 demonstrated that linkers shorter than 12 atoms failed to induce degradation. Potent degradation was observed for linkers between 12 and 29 atoms, with a 21-atom linker showing the highest efficacy.

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No DegradationNot Observed
Alkyl/Ether21396%
Alkyl/Ether2929276%
Data from a study by Arvinas.

Experimental Protocols and Workflow

To systematically evaluate and compare the efficacy of PROTACs with different linkers, a structured experimental workflow is essential.

Experimental_Workflow Start Start: Synthesize PROTAC Library with Varying Linkers Step1 Step 1: Cell Culture & Treatment (Dose-response & time-course) Start->Step1 Step2 Step 2: Cell Lysis & Protein Quantification (BCA Assay) Step1->Step2 Step3 Step 3: Western Blot Analysis Step2->Step3 Step4 Step 4: Densitometry Analysis & Data Normalization Step3->Step4 Step5 Step 5: Calculate DC50 & Dmax Step4->Step5 Step6 Optional: Advanced Assays Step5->Step6 End End: Identify Optimal Linker Length Step5->End Final Analysis Step7 Ternary Complex Assay (SPR, ITC, FRET) Step6->Step7 Verify Mechanism Step8 Ubiquitination Assay Step6->Step8 Verify Mechanism Step7->End Step8->End

References

Safety Operating Guide

Proper Disposal of Amino-PEG8-Amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Amino-PEG8-Amine is crucial for ensuring laboratory safety and environmental protection. Due to its chemical properties, this substance cannot be discarded as general waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the material safety data sheet (MSDS). This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times to prevent accidental exposure.

Quantitative Data Summary

For quick reference, the following table summarizes key information regarding the hazards and disposal of this compound.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[1]
Primary Disposal Route Approved hazardous waste disposal plant[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1]
Spill Containment Absorb with liquid-binding material (e.g., diatomite, universal binders)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to your institution's specific environmental health and safety (EHS) guidelines is mandatory.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup, as hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, is often a suitable choice.

  • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound". The label should also indicate the start date of waste accumulation.

Step 3: Waste Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and away from drains or water courses to prevent environmental release in case of a spill.

  • Ensure the storage area is cool, well-ventilated, and away from direct sunlight.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including its identity and quantity.

  • Do not attempt to dispose of this compound down the sink or through evaporation in a fume hood. This is a violation of standard hazardous waste regulations and poses a significant environmental risk.

Step 5: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert, absorbent material such as diatomite or a universal binder.

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area according to your laboratory's established procedures.

  • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Prohibited Actions A Generate this compound Waste B Identify as Hazardous Waste A->B C Use Designated, Labeled Container B->C D Seal Container C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Transfer to Approved Waste Facility F->G H Do NOT Pour Down Drain I Do NOT Evaporate in Fume Hood

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Amino-PEG8-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amino-PEG8-Amine

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical information for handling this compound, ensuring the safety of laboratory personnel and the integrity of research. Adherence to these guidelines is critical for minimizing risks and establishing a secure operational environment.

Chemical Identifier and Hazard Information
Identifier Value
Product Name This compound
Synonyms 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine
CAS Number 82209-36-7
Molecular Formula C18H40N2O8
Molecular Weight 412.52 g/mol

GHS Hazard Classification:

Hazard Class Category Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning

  • Precautionary Statements: P264, P270, P273, P301 + P312, P330, P391, P501[1]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as the use of a chemical fume hood, should be the primary method of exposure control.[2] The following PPE is mandatory when handling this compound.

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical-resistant safety goggles.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[2][3]
Respiratory Protection Use only in a well-ventilated area or in a chemical fume hood. Avoid breathing dust or aerosols.
General Hygiene Do not eat, drink, or smoke when using this product. Wash contaminated clothing before reuse.

Step-by-Step Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly sealed in a cool, well-ventilated area.

  • Recommended storage is at -20°C for long-term stability (months to years). Short-term storage at 0-4°C is also acceptable for days to weeks.

  • Keep away from direct sunlight and sources of ignition.

  • Store locked up.

Handling and Use:

  • Handle only in a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Use calibrated equipment for accurate measurements.

  • This compound is soluble in water, DMSO, DCM, and DMF.

Incompatible Materials:

  • Strong acids/alkalis

  • Strong oxidizing/reducing agents

Emergency and Disposal Protocols

Spill Response:

  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.

  • Absorb: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, sweep up and place in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area and any contaminated surfaces with alcohol.

  • Dispose: Dispose of contaminated material as hazardous waste according to local regulations.

First Aid Measures:

Exposure Route First Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.
In Case of Skin Contact Immediately wash skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.

  • Specific Hazards: May emit irritant fumes during combustion.

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing.

Disposal:

Dispose of contents and container to an approved waste disposal plant. Do not release into the environment.

Operational Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review Safety Data Sheet Don PPE Don Personal Protective Equipment Review SDS->Don PPE Prepare Work Area Prepare Fume Hood and Equipment Don PPE->Prepare Work Area Retrieve from Storage Retrieve from -20°C Storage Prepare Work Area->Retrieve from Storage Weigh/Measure Weigh or Measure in Fume Hood Retrieve from Storage->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Dispose Waste Dispose of Waste in Approved Container Decontaminate->Dispose Waste Remove PPE Remove and Dispose of PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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Amino-PEG8-Amine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.